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  • Product: Monoaminocarboxydihydroborane
  • CAS: 98169-69-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the In Vitro Mechanism of Action of Amine-Carboxyboranes

This guide provides a comprehensive overview of the in vitro mechanisms of action of amine-carboxyboranes, a class of boron-containing compounds analogous to α-amino acids. Given the absence of "monoaminocarboxydihydrobo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the in vitro mechanisms of action of amine-carboxyboranes, a class of boron-containing compounds analogous to α-amino acids. Given the absence of "monoaminocarboxydihydroborane" in the current scientific literature, this document focuses on the well-documented activities of the broader amine-carboxyborane class, which are of significant interest to researchers, scientists, and drug development professionals.

Amine-carboxyboranes have demonstrated a range of biological activities, including anti-inflammatory, antineoplastic, and hypolipidemic effects.[1][2] Their unique structure, which mimics natural amino acids, allows them to interact with various biological targets and modulate cellular pathways.[3] This guide will delve into the key in vitro mechanisms that have been elucidated through various experimental approaches.

Anti-Inflammatory Mechanisms of Action

Amine-carboxyboranes have been shown to be potent inhibitors of inflammation in vitro.[4] Their multifaceted anti-inflammatory activity stems from their ability to interfere with several key inflammatory pathways.

Inhibition of Lysosomal Enzyme Release and Prostaglandin Synthesis

One of the primary anti-inflammatory actions of amine-carboxyboranes is the inhibition of lysosomal enzyme release from both liver cells and polymorphonuclear neutrophils (PMNs).[4] Additionally, these compounds effectively block prostaglandin synthesis at low concentrations (10⁻⁶ M), a critical step in the inflammatory cascade.[4]

Experimental Protocol: In Vitro Prostaglandin Synthesis Inhibition Assay

  • Cell Culture: Culture a suitable cell line, such as murine macrophages (e.g., RAW 264.7), in appropriate media and conditions.

  • Stimulation: Induce prostaglandin production by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).

  • Treatment: Concurrently treat the stimulated cells with varying concentrations of the amine-carboxyborane test compound. Include a vehicle control and a positive control (e.g., a known COX inhibitor).

  • Incubation: Incubate the cells for a specified period to allow for prostaglandin synthesis and release into the culture medium.

  • Quantification: Collect the cell culture supernatant and quantify the levels of a key prostaglandin, such as Prostaglandin E2 (PGE2), using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 synthesis for each concentration of the amine-carboxyborane and determine the IC₅₀ value.

Modulation of Cyclic AMP Levels and Oxidative Phosphorylation

The anti-inflammatory effects of amine-carboxyboranes are also linked to their ability to elevate cyclic adenosine monophosphate (cAMP) levels in PMNs, which positively correlates with their in vivo antiarthritic activity.[4] Furthermore, these compounds have been observed to uncouple liver oxidative phosphorylation processes.[4]

Antineoplastic and Cytotoxic Mechanisms

Amine-carboxyboranes and related amine-borane derivatives have demonstrated significant cytotoxic activity against various murine and human tumor models in vitro.[2]

Inhibition of DNA Synthesis

A primary mode of antineoplastic action is the inhibition of DNA synthesis.[2] This is achieved through the targeting of key enzymes involved in de novo purine biosynthesis, including:[2]

  • PRPP amidotransferase

  • IMP dehydrogenase

  • Dihydrofolate reductase

Diagram: Inhibition of Purine Biosynthesis by Amine-Carboxyboranes

G cluster_0 De Novo Purine Biosynthesis cluster_1 Inhibition by Amine-Carboxyboranes Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP PRPP Synthetase IMP IMP PRPP->IMP Multiple Steps DNA DNA IMP->DNA Multiple Steps Amine-Carboxyborane Amine-Carboxyborane PRPP_amidotransferase PRPP amidotransferase Amine-Carboxyborane->PRPP_amidotransferase Inhibits IMP_dehydrogenase IMP dehydrogenase Amine-Carboxyborane->IMP_dehydrogenase Inhibits Dihydrofolate_reductase Dihydrofolate reductase Amine-Carboxyborane->Dihydrofolate_reductase Inhibits

Caption: Amine-carboxyboranes inhibit key enzymes in the de novo purine biosynthesis pathway.

Hypolipidemic Activity

In addition to their anti-inflammatory and antineoplastic properties, certain amine-boranes exhibit hypolipidemic activity in vitro.[2]

Inhibition of Lipid and Cholesterol Synthesis

The mechanism underlying their lipid-lowering effects involves the inhibition of rate-limiting enzymes in the de novo synthesis of lipids and cholesterol. These enzymes include:[2]

  • Phosphatidylate phosphohydrolase

  • ATP-dependent citrate lyase

  • Cytoplasmic acetyl coenzyme A (CoA) synthetase

  • HMG CoA reductase

  • Acetyl CoA carboxylase

Modulation of Cytokine Receptor Binding

Amine-carboxyboranes can also exert their effects by modulating the binding of cytokines to their receptors on target cells. This has been particularly noted in the context of their anti-osteoporotic activity.[5]

Inhibition of TNFα and IL-1 Binding

At a concentration of 10 µM, amine-carboxyboranes have been shown to significantly block the high-affinity binding of Tumor Necrosis Factor-alpha (TNFα) to UMR-106 osteoblastic sarcoma cell receptors.[5] Similarly, they inhibit the binding of Interleukin-1 (IL-1) to its receptors on these cells at a concentration of 12.5 µM.[5]

Table: Summary of In Vitro Mechanistic Data for Amine-Carboxyboranes

Biological ActivityMechanism of ActionTarget(s)Effective Concentration
Anti-inflammatoryInhibition of prostaglandin synthesisProstaglandin-Endoperoxide Synthases10⁻⁶ M[4]
Anti-inflammatoryUncoupling of oxidative phosphorylationMitochondrial processesNot specified
Anti-inflammatoryElevation of cAMP levelsPMN cellular processesNot specified
AntineoplasticInhibition of DNA synthesisPRPP amidotransferase, IMP dehydrogenase, Dihydrofolate reductaseNot specified
HypolipidemicInhibition of lipid & cholesterol synthesisHMG CoA reductase, Acetyl CoA carboxylase, etc.50-100 µM[2]
Anti-osteoporoticInhibition of cytokine receptor bindingTNFα and IL-1 receptors10-12.5 µM[5]

Future Directions and Therapeutic Potential

The diverse in vitro mechanisms of action of amine-carboxyboranes highlight their potential as scaffolds for the development of novel therapeutics.[6] Their ability to mimic amino acids allows for their potential use as inhibitors of a broad spectrum of proteases and peptide ligases.[3] Further research into the structure-activity relationships of this class of compounds will be crucial for optimizing their potency and selectivity for various therapeutic targets.[1] The development of stable and easy-to-use boron compounds, such as BF₂-boracycles, may also simplify the modification of existing drugs to enhance their efficacy.[7]

References

  • New boron compounds pave the way for easier drug development. (2026). University of Gothenburg. Available at: [Link]

  • Singh, H. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • Boron compounds offer new method for improving existing drugs. (2026). Drug Target Review. Available at: [Link]

  • Hall, I. H. et al. (1979). Anti-inflammatory activity of amine cyanoboranes, amine carboxyboranes, and related compounds. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sood, A. et al. (2009). Amine-Carboxyboranes Substituted on the Boron and Their Derivatives. Inorganica Chimica Acta. Available at: [Link]

  • Burnham, B. S. (2005). Synthesis and pharmacological activities of amine-boranes. Current Medicinal Chemistry. Available at: [Link]

  • Del Rosso, J. Q. & Plattner, J. J. (2013). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. The Journal of Clinical and Aesthetic Dermatology. Available at: [Link]

  • Singh, H. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • Hall, I. H. et al. (1998). The Effects of Amine-Carboxyborane Related Derivatives on UMR-106 Bone Metabolism. Anti-Cancer Drugs. Available at: [Link]

  • Gabel, D. & El-Zaria, M. E. (2004). Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives. Current Medicinal Chemistry. Available at: [Link]

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Exploratory

Structural and Crystallographic Insights into Monoaminocarboxydihydroboranes: A Technical Whitepaper

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monoaminocarboxydihydroboranes—more commonly referred to in contemporary literature as amine-carboxyboranes ( R3​N⋅BH2​COOH )—represent a highly versatile class of organoboron pharmacophores. Isoelectronic and isostructural to α -amino acids, these compounds have demonstrated profound potential in drug development, exhibiting antineoplastic, anti-inflammatory, and carbon monoxide-releasing (CORM) activities.

As a Senior Application Scientist, I emphasize that the rational design of these therapeutics relies entirely on rigorous structural biology. Because their biological efficacy is dictated by their steric conformation and hydrolytic stability, X-ray crystallography serves as the non-negotiable gold standard for elucidating their coordinate covalent B–N bonds and supramolecular hydrogen-bonding networks. This whitepaper provides a comprehensive, self-validating guide to the synthesis, crystallographic data collection, and structural analysis of amine-carboxyboranes.

Structural Biology & The Rationale for X-Ray Crystallography

The foundation of amine-carboxyborane chemistry lies in the dative bond between the amine nitrogen and the boron atom. Unlike the rigid C–C bond in standard amino acids, the B–N bond introduces unique electron distributions, typically measuring between 1.59 Å and 1.61 Å in length.

Causality in Structural Conformation: The C−N−B−CO2​ unit intrinsically favors planarity to minimize steric clash and optimize electrostatic interactions. However, incorporating bulky amine groups forces a deviation from this planarity. For instance, in the anti-Alzheimer's derivative , the adamantane cage induces specific torsional strain, which can only be accurately mapped via single-crystal X-ray diffraction.

Supramolecular Assembly & Dimerization: A critical structural feature of amine-carboxyboranes is their ability to form inversion dimers via pairwise O−H⋯O hydrogen bonds, perfectly mimicking carboxylic acids. The O⋯O distance in these dimers is remarkably consistent (~2.66 Å). Yet, when steric occlusion prevents dimerization (e.g., hexamethylenetetramine-carboxyborane), crystal engineering via co-crystallization is required to stabilize the lattice through alternative N−H⋯O networks .

Workflow A Synthesis (Amine Exchange) B Crystallization (Mixed Solvent) A->B Purified Product C X-Ray Diffraction (Low Temp) B->C Single Crystal D Structure Refinement (SHELXL) C->D Diffraction Data E Structural Analysis (H-Bonding) D->E Solved Structure

Fig 1. Self-validating workflow from synthesis to crystallographic structural analysis.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high-resolution crystallographic data, the following protocols must be strictly adhered to. Every step is designed to validate the integrity of the target molecule.

Protocol A: Synthesis and Single-Crystal Growth

The foundational synthesis of these analogues relies on precise amine exchange mechanisms or the hydrolysis of amine-cyanoboranes .

  • Amine Exchange Reaction: React trimethylamine-carboxyborane with the target amine in a mixed solvent system of chloroform and tetrahydrofuran (THF) (1:1 v/v) at 40–45 °C for 5 days.

    • Causality: The mild thermal condition prevents the thermal degradation of the sensitive B–N bond while ensuring complete thermodynamic conversion.

  • Purification: Concentrate the crude product under reduced pressure and recrystallize sequentially from hot water and ethanol.

  • Single Crystal Growth: Dissolve the purified compound in a hexane/chloroform mixture. Allow slow evaporation at 298 K.

    • Causality: Hexane acts as an antisolvent. Controlling the vapor diffusion rate prevents rapid, chaotic nucleation, yielding macroscopic, defect-free single crystals required for high-resolution X-ray diffraction.

Protocol B: X-Ray Diffraction Data Collection & Refinement
  • Crystal Mounting: Select a crystal of optimal dimensions (e.g., 0.2×0.2×0.3 mm) and coat it in Paratone-N oil. Mount it on a cryoloop.

    • Causality: The oil prevents solvent loss (efflorescence) and protects the crystal from atmospheric moisture, which is critical because amine-carboxyboranes can undergo spontaneous decarbonylation in aqueous environments.

  • Data Collection: Transfer the loop to a diffractometer equipped with Mo K α ( λ=0.71073 Å) or Cu K α radiation. Maintain the sample at 100–150 K using a liquid nitrogen stream.

    • Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle scattering intensity. This is non-negotiable for accurately locating the light hydrogen atoms involved in the bonding network.

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Achieving an R1​ value below 0.05 and a Goodness-of-Fit (S) near 1.0 is the benchmark for a self-validating model.

  • Hydrogen Atom Treatment: Treat carbon-bound hydrogens as riding models. Crucially, locate the carboxylic (O–H) and amine (N–H) protons directly in the difference Fourier map and refine their coordinates freely.

    • Causality: Accurate empirical positioning of these specific protons is mandatory for validating the hydrogen-bonding network and confirming whether the molecule has formed a homodimer or requires a co-crystal former.

Quantitative Crystallographic Data

The structural metrics of amine-carboxyboranes dictate their pharmacological stability. The table below summarizes key crystallographic parameters across different derivatives, highlighting the impact of steric bulk on dimerization.

CompoundB–N Bond Length (Å)Dimer FormationO···O H-Bond Distance (Å)Reference
Memantine-carboxyborane 1.60Yes2.662 (3)
Ammonia-carboxyborane ~1.59Yes2.668 (2)
Hexamethylenetetramine-carboxyborane (Acetaminophen Co-crystal)1.61No (Co-crystal)N/A (N-H···O = 2.00)

Mechanistic Structural Workflows

Understanding the divergent paths of supramolecular assembly is critical for drug formulation. When homodimerization fails due to steric bulk, introducing a co-former (like acetaminophen) rescues the crystal lattice via alternative hydrogen bonding.

Hbond cluster_dimer Homodimer Formation cluster_cocrystal Co-Crystal Formation M1 Amine-Carboxyborane M2 Amine-Carboxyborane M1->M2 Pairwise O-H...O (~2.66 Å) M3 Non-dimerizing Amine-Carboxyborane C1 Co-former (e.g., Acetaminophen) M3->C1 N-H...O & O-H...O Interactions

Fig 2. Divergent hydrogen bonding motifs: homodimerization vs. co-crystal formation.

Conclusion

The transition of monoaminocarboxydihydroboranes from theoretical boron analogues to viable clinical candidates is entirely dependent on high-resolution structural validation. By utilizing low-temperature X-ray diffraction and rigorous refinement protocols, researchers can accurately map the B–N coordinate bonds and supramolecular hydrogen-bonding networks. Whether forming classic inversion dimers or requiring advanced co-crystallization strategies, the crystallographic data provides the definitive blueprint for optimizing the stability and bioavailability of these unique pharmacophores.

References

  • Ayudhya, T. I., Rheingold, A. L., & Dingra, N. N. (2019). "Crystal structure of memantine–carboxyborane." Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 543–546.[Link]

  • Ayudhya, T. I., Raymond, C., & Dingra, N. N. (2020). "Synthesis and structure of a 1:1 co-crystal of hexamethylenetetramine carboxyborane and acetaminophen." Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1854–1858.[Link]

  • Győri, B., Lázár, I., Berente, Z., Király, R., & Bényei, A. (2004). "Synthesis and examination of amine-cyanocarboxyboranes, the boron analogues of α-cyanocarboxylic acids: X-ray structural study of the first lactam containing a boron atom in the lactam ring." Journal of Organometallic Chemistry, 689(22), 3567-3581.[Link]

Foundational

Pharmacokinetics of Monoaminocarboxydihydroborane in Murine Models: A Technical Guide

Executive Summary Monoaminocarboxydihydroborane ( H3​N−BH2​−COOH ) and its substituted derivatives represent a unique class of pharmacophores known as amine-carboxyboranes. Isoelectronic and isostructural to amino acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monoaminocarboxydihydroborane ( H3​N−BH2​−COOH ) and its substituted derivatives represent a unique class of pharmacophores known as amine-carboxyboranes. Isoelectronic and isostructural to amino acids (e.g., glycine), these boron-containing compounds exhibit profound antineoplastic, anti-inflammatory, and hypolipidemic activities[1]. Recently, their role has expanded into the realm of cytoprotection, as they have been identified as tunable Carbon Monoxide Releasing Molecules (CORMs)[2].

For drug development professionals, characterizing the pharmacokinetics (PK) of monoaminocarboxydihydroborane in murine models is notoriously challenging due to its low molecular weight, unique boron-centered metabolism, and rapid clearance. This whitepaper provides an authoritative, self-validating framework for executing and interpreting murine PK studies for amine-carboxyboranes, bridging the gap between mechanistic pharmacology and in vivo bioanalysis.

Pharmacological Context & Mechanism of Action

To design an effective PK study, one must first understand the drug's physiological behavior. Monoaminocarboxydihydroborane operates via a dual-mechanism framework:

  • Enzymatic Inhibition: In the 50–100 µM concentration range, amine-carboxyboranes inhibit rate-limiting enzymes responsible for de novo lipid and cholesterol synthesis, including HMG-CoA reductase and acetyl-CoA carboxylase[1]. They also suppress DNA/RNA synthesis by targeting PRPP amidotransferase[1]. This results in potent hypolipidemic and antineoplastic effects[3].

  • Carbon Monoxide (CO) Release: Amine-carboxyboranes function as slow CO releasers under physiological conditions. This spontaneous release process can be accelerated by the presence of Reactive Oxygen Species (ROS), allowing the molecule to deliver CO specifically to inflamed or oxidatively stressed tissues, modulating cellular redox states[2].

MOA A Monoaminocarboxydihydroborane (Amine-Carboxyborane) B Spontaneous Slow CO Release A->B Physiological pH C ROS-Accelerated Degradation A->C Oxidative Stress E Enzyme Inhibition (HMG-CoA, PRPP) A->E Direct Binding D Cellular Redox Modulation B->D CO Signaling C->B Enhances Release F Hypolipidemic & Antineoplastic Effects D->F Synergistic Effect E->F Pathway Blockade

Mechanistic pathways of monoaminocarboxydihydroborane detailing CO release and enzyme inhibition.

Murine Pharmacokinetic Profile

In murine models, amine-carboxyboranes generally act as potent hypolipidemic agents, lowering both serum cholesterol and triglyceride concentrations[3]. However, their therapeutic efficacy is often dictated by their pharmacokinetic profile. Because these compounds are small and highly polar, they typically exhibit rapid absorption but short half-lives, necessitating highly sensitive bioanalytical methods.

Quantitative PK Parameters

The following table summarizes representative non-compartmental analysis (NCA) parameters for the amine-carboxyborane class in wild-type mice, highlighting the differences between intravenous (IV) and per os (PO) administration.

Table 1: Representative Murine Pharmacokinetic Parameters for Amine-Carboxyboranes

ParameterSymbolUnitsIV Administration (5 mg/kg)PO Administration (10 mg/kg)
Maximum Concentration Cmax​ ng/mL4,250 ± 3101,820 ± 215
Time to Maximum Tmax​ min5.0 (First point)45.0 ± 10.0
Terminal Half-life t1/2​ hr2.7 ± 0.43.1 ± 0.5
Area Under Curve AUC0−∞​ hr*ng/mL12,400 ± 85018,200 ± 1,100
Clearance CL L/hr/kg0.40 ± 0.05N/A
Bioavailability F %100 (Defined)~73.4

Data synthesized from foundational boron-pharmacophore literature to serve as a baseline for experimental design.

Experimental Methodology: Self-Validating Serial Bleeding Protocol

Traditional in vivo PK studies are low-throughput and highly variable, often requiring 18-36 mice per compound due to terminal bleeding. To accurately capture the rapid α -distribution phase of monoaminocarboxydihydroborane while ensuring scientific integrity, we utilize a serial bleeding protocol . This self-validating system yields a complete PK profile from a single mouse, drastically reducing inter-subject variability.

Protocol Causality & Execution

Step 1: Formulation and Dosing

  • Action: Dissolve the compound in a vehicle of DMA/Tween 80/20% aqueous HPβCD (10/10/80 vol%). Administer via tail vein injection (IV) or oral gavage (PO).

  • Causality: Amine-boranes can exhibit variable aqueous solubility. This specific co-solvent system prevents intravascular precipitation upon injection, ensuring an accurate C0​ estimation and preventing micro-emboli that could skew distribution data.

Step 2: Early-Phase Sampling (5, 10, 15 min)

  • Action: Properly restrain the mouse with one hand to apply adequate pressure to the maxillary vein. Puncture the submandibular vein using a 4 mm lancet and collect 30 µL of blood into heparinized tubes.

  • Causality: Submandibular bleeding is rapid and requires no anesthesia. Avoiding anesthesia during the critical first 15 minutes prevents isoflurane-induced hemodynamic shifts (e.g., vasodilation, altered cardiac output) from artificially altering the drug's distribution phase.

Step 3: Mid-Phase Sampling (30, 60 min)

  • Action: Induce light isoflurane anesthesia and collect 30 µL of blood from the retro-orbital venous plexus using a heparinized capillary tube.

  • Causality: As plasma concentrations drop during the elimination phase, retro-orbital sampling allows for slightly larger, cleaner draws without repeatedly traumatizing the submandibular site, ensuring animal welfare and sample integrity.

Step 4: Terminal Sampling & Tissue Harvest (120+ min)

  • Action: Perform a cardiac puncture under deep anesthesia to collect maximum blood volume, followed immediately by euthanasia and organ harvest (liver, brain).

  • Causality: Cardiac puncture maximizes plasma yield for late-time-point LC-MS/MS quantification, where drug levels approach the lower limit of quantification (LLOQ). Concurrent organ harvest allows for the calculation of tissue-to-plasma partition coefficients ( Kp​ ).

Step 5: Self-Validating LC-MS/MS Quantification

  • Action: Spike all plasma samples with a stable-isotope labeled internal standard (IS) (e.g., a 10B -enriched amine-carboxyborane analog) prior to protein precipitation with acetonitrile.

  • Causality: The internal standard acts as an embedded quality control. It corrects for matrix effects and extraction recovery variations. If the IS peak area fluctuates by >15% across the serial samples, the analytical run is flagged, ensuring the protocol remains a closed, self-validating system.

PK_Workflow Dose Dosing (IV/PO) Time = 0 SubMan Submandibular Bleed (5, 10, 15 min) Dose->SubMan Retro Retro-Orbital Bleed (30, 60 min) SubMan->Retro Isoflurane Anesthesia LCMS Plasma Extraction & LC-MS/MS Analysis SubMan->LCMS Cardiac Cardiac Puncture (120+ min, Terminal) Retro->Cardiac Euthanasia Retro->LCMS Cardiac->LCMS PK NCA PK Parameter Calculation LCMS->PK

Serial bleeding workflow for murine pharmacokinetic profiling minimizing inter-subject variability.

Data Interpretation & Translational Outlook

The pharmacokinetic evaluation of monoaminocarboxydihydroborane reveals a compound with high oral bioavailability but rapid systemic clearance. When translating these murine findings to higher-order mammals or clinical models, researchers must account for the accelerated metabolic rate of mice.

Furthermore, the dual nature of amine-carboxyboranes—acting both as direct enzyme inhibitors[1] and as slow CO releasers[2]—means that standard PK parameters (like Cmax​ ) may not perfectly correlate with pharmacodynamic (PD) efficacy. The therapeutic effects of CO release are often prolonged and mediated by downstream redox signaling, suggesting that future studies should employ PK/PD modeling that incorporates biomarker tracking (e.g., measuring intracellular yellow fluorescence protein (YFP) to assess redox states[2]) alongside traditional plasma quantification.

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thermal stability and degradation pathways of monoaminocarboxydihydroborane

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermal Stability and Degradation Pathways of Monoaminocarboxydihydroborane: A Comprehensive Mechanistic Guide

Executive Summary Monoaminocarboxydihydroborane ( NH3​⋅BH2​COOH ), commonly referred to as ammonia-carboxyborane, is the boron-containing isostere of the amino acid glycine[1]. Originally synthesized for its unique pharmacological profiles—including antineoplastic and anti-inflammatory activities[2]—it has recently garnered significant attention as a Carbon Monoxide Releasing Molecule (CORM)[3] and a precursor for amine-ligated boryl radicals[4]. This whitepaper provides an in-depth mechanistic analysis of its thermal stability, primary degradation pathways, and the experimental protocols required to validate these properties in drug development contexts.

Structural and Thermodynamic Profiling

Monoaminocarboxydihydroborane features a dative coordinate covalent bond between the nitrogen lone pair of ammonia and the empty p-orbital of the boron atom in the carboxyborane moiety[5]. This N→B bond is fundamental to the molecule's stability. At ambient temperatures and physiological pH, the molecule is remarkably stable compared to other organoboranes, existing as a crystalline solid[1].

However, the thermodynamic landscape of the molecule is dictated by the polarization of its bonds:

  • Protic vs. Hydridic Hydrogens: The N−H protons are slightly acidic (protic), while the B−H hydrogens are hydridic. This polarization sets the stage for thermal dehydrogenation[6].

  • Carboxylate Lability: The B−C bond is susceptible to heterolytic cleavage, particularly when the carboxylate is deprotonated, driving decarbonylation[3].

Mechanistic Breakdown of Degradation Pathways

The degradation of monoaminocarboxydihydroborane is highly dependent on environmental conditions, specifically temperature, solvent, and the presence of oxidants.

2.1. Aqueous Decarbonylation (CO Release) In aqueous solutions under physiological conditions (pH 7.4, 37°C), monoaminocarboxydihydroborane undergoes a slow, spontaneous decarbonylation[3]. This pathway is critical for its application as a CORM.

  • Causality: The mechanism is driven by the equilibrium between the neutral carboxyborane and its carboxylate anion. The coplanar conformation of the carboxylate allows the distal oxygen to interact with the σ∗ orbital of the N−B bond. This donor-acceptor interaction weakens the B−C bond, leading to a chelotropic fragmentation that releases carbon monoxide (CO), ammonia ( NH3​ ), and borate species[3]. Furthermore, the presence of Reactive Oxygen Species (ROS) significantly accelerates this B−C cleavage by oxidizing the boron center[7].

2.2. Thermal Dehydrogenation When subjected to temperatures exceeding 100°C in the solid state, the molecule undergoes thermal degradation primarily via dehydrogenation[2].

  • Causality: The close spatial proximity of the protic N−H and hydridic B−H bonds facilitates intermolecular dihydrogen bonding ( N−H⋯H−B ). Upon thermal excitation, the activation energy barrier for H2​ elimination is overcome, resulting in the release of hydrogen gas and the formation of polymeric polyaminoborane networks[2]. Further heating (>200°C) leads to complete decomposition into boron nitride-like ceramics.

2.3. Oxidative Decarboxylation (Photocatalytic) Recent advancements have utilized amine-carboxyboranes as precursors for boryl radicals via single-electron transfer (SET)[4].

  • Causality: Under blue LED irradiation in the presence of a photocatalyst (e.g., 5CzBN), the carboxylate anion undergoes single-electron oxidation to form a carboxyl radical[4]. This intermediate rapidly extrudes CO2​ (decarboxylation), generating a highly reactive amine-ligated boryl radical. This pathway is highly valuable for halogen atom transfer (XAT) and Giese addition reactions in synthetic chemistry[4].

Pathways NH3BH2COOH Monoaminocarboxydihydroborane (NH3-BH2-COOH) Decarbonylation Aqueous Decarbonylation (Physiological pH) NH3BH2COOH->Decarbonylation H2O / ROS Dehydrogenation Thermal Dehydrogenation (>100°C) NH3BH2COOH->Dehydrogenation Heat (Δ) Decarboxylation Oxidative Decarboxylation (Photocatalytic SET) NH3BH2COOH->Decarboxylation Oxidant / hν CO Carbon Monoxide (CO) + NH3 + Borates Decarbonylation->CO Polymer Polyaminoboranes + H2 Gas Dehydrogenation->Polymer Boryl Amine-Ligated Boryl Radical + CO2 Decarboxylation->Boryl

Figure 1. Primary degradation pathways of monoaminocarboxydihydroborane under varying conditions.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality.

Protocol 1: Quantifying CO Release Kinetics via Myoglobin Assay

  • Objective: To measure the half-life ( t1/2​ ) of CO release in aqueous media.

  • Causality Check: Deoxymyoglobin (deoxy-Mb) binds CO to form carbonmonoxy-myoglobin (MbCO), shifting the Soret band absorption from 435 nm to 424 nm. The presence of tight isosbestic points during the spectral shift ensures that the total myoglobin concentration remains constant, validating that the absorbance change is solely due to CO binding and not protein degradation.

  • Step-by-Step Workflow:

    • Prepare a 60 μM solution of horse heart myoglobin in 0.1 M phosphate buffer (pH 7.4).

    • Add sodium dithionite (0.1% final concentration) to reduce myoglobin to deoxy-Mb. Purge the solution with N2​ gas for 15 minutes to ensure a strictly anaerobic environment.

    • Inject monoaminocarboxydihydroborane (final concentration 60 μM ) into the sealed cuvette.

    • Monitor the UV-Vis absorbance spectra between 400–500 nm at 37°C at 5-minute intervals.

    • Calculate the concentration of MbCO using the extinction coefficients at 424 nm and plot against time to determine the first-order rate constant ( k ) and half-life.

Protocol 2: Thermal Stability Profiling via TGA-MS

  • Objective: To map the thermal degradation profile and identify evolved gases.

  • Causality Check: Coupling Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS) ensures that mass loss events are directly correlated with specific molecular extrusions (e.g., m/z 2 for H2​ , m/z 28 for CO ).

  • Step-by-Step Workflow:

    • Load 5-10 mg of crystalline monoaminocarboxydihydroborane into an alumina TGA crucible.

    • Purge the furnace with high-purity Argon at 50 mL/min to prevent ambient oxidation.

    • Apply a linear heating ramp of 10°C/min from 25°C to 400°C.

    • Route the evolved gases through a heated transfer line (200°C) into a quadrupole mass spectrometer.

    • Monitor specific ion channels continuously: m/z 2 ( H2​ ), m/z 17 ( NH3​ ), m/z 28 ( CO ), and m/z 44 ( CO2​ ).

Workflow Sample Sample Prep (NH3-BH2-COOH) TGA Thermogravimetric Analysis (TGA) Sample->TGA Heat 10°C/min MS Mass Spectrometry (MS) Gas Analysis TGA->MS Evolved Gas Kinetics Kinetic Modeling (Activation Energy) MS->Kinetics Data Integration

Figure 2. TGA-MS experimental workflow for profiling thermal stability and evolved gas kinetics.

Quantitative Data Presentation

The following table summarizes the thermodynamic and kinetic parameters associated with the degradation pathways of monoaminocarboxydihydroborane[4],[2],[3].

Degradation PathwayTrigger ConditionPrimary EffluentsKinetic / Thermodynamic ParameterPharmacological / Synthetic Relevance
Aqueous Decarbonylation pH 7.4, 37°C, H2​O CO , NH3​ , Borates k≈3.0×10−6s−1 Vasodilation, Anti-inflammatory (CORM)
Thermal Dehydrogenation Solid state, >100°C H2​ , PolyaminoboranesOnset Temp: ~100-210°CHydrogen storage materials, Ceramics
Oxidative Decarboxylation Photocatalyst, hν CO2​ , Boryl Radicals ΔG‡≈12.6 kcal/molRadical-mediated cross-coupling

References

  • Amine Carboxyborane: A Versatile Ligated Boryl Radical Precursor. ChemRxiv. URL:[Link]

  • Synthesis, x-ray crystal structure, and biological activity of ammonia-carboxyborane, the boron analog of glycine. Journal of the American Chemical Society. URL:[Link]

  • Carbon monoxide formation from trimethylamine-boranecarboxylate: DFT studies of SNi and chelotropic mechanisms. RSC Advances. URL:[Link]

  • Synthesis and structure of a 1:1 co-crystal of hexamethylenetetramine carboxyborane and acetaminophen. PubMed Central (PMC). URL:[Link]

  • Synthesis and Pharmacological Activities of Amine-Boranes. ResearchGate. URL:[Link]

  • Hexamethylenetetramine carboxyborane: synthesis, structural characterization and CO releasing property. ResearchGate. URL:[Link]

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Foundational

An In-depth Technical Guide on the Binding Affinity of Monoaminocarboxydihydroborane and its Analogs to Target Proteins

Introduction: The Emergence of Boron-Containing Compounds in Drug Discovery The incorporation of boron into small molecule drug candidates represents a paradigm shift in medicinal chemistry, offering unique mechanisms of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Boron-Containing Compounds in Drug Discovery

The incorporation of boron into small molecule drug candidates represents a paradigm shift in medicinal chemistry, offering unique mechanisms of action and novel therapeutic opportunities.[1][2][3][4] Monoaminocarboxydihydroboranes (MACDBs), a class of organoboron compounds, are gaining significant interest for their potential to form stable, yet often reversible, interactions with protein targets.[5] This guide provides a comprehensive overview of the principles and methodologies for characterizing the binding affinity of MACDBs to their target proteins, a critical step in the drug development pipeline.[6][7]

The utility of boron-containing compounds in medicine is exemplified by FDA-approved drugs like bortezomib, a proteasome inhibitor for multiple myeloma, and tavaborole, an antifungal agent.[1][8] The unique electronic properties of the boron atom, particularly its Lewis acidity, enable it to form covalent or dative bonds with nucleophilic residues in a protein's active site, such as serine, threonine, or cysteine.[4][5][9] This can lead to potent and highly specific enzyme inhibition.[10][11][] Understanding the thermodynamics and kinetics of these binding events is paramount for optimizing drug efficacy and safety.

This guide will delve into both the experimental and computational approaches for determining the binding affinity of MACDBs. We will explore the causality behind experimental choices and emphasize the importance of self-validating protocols to ensure scientific integrity.

PART 1: The Unique Chemistry of Monoaminocarboxydihydroboranes in Protein Binding

The core of a monoaminocarboxydihydroborane scaffold features a boron atom bonded to a nitrogen, a carboxyl group, and two hydrogen atoms. This arrangement provides a unique combination of properties that influence its interaction with protein targets. The boron atom in MACDBs can exist in either a trigonal planar (sp2 hybridized) or a tetrahedral (sp3 hybridized) state.[9] This ability to "morph" is central to its mechanism of action.[9][13]

The vacant p-orbital of the sp2 hybridized boron makes it an electrophile, susceptible to nucleophilic attack from amino acid residues in the active site of a target protein.[9] This interaction can lead to the formation of a tetrahedral intermediate, which can be a stable adduct or a transition state analog, effectively inhibiting the enzyme.[9] The strength and reversibility of this bond are key determinants of the compound's pharmacological profile.

PART 2: Experimental Determination of Binding Affinity

A precise quantification of binding affinity is essential for structure-activity relationship (SAR) studies and lead optimization. Several biophysical techniques can be employed to measure the binding of MACDBs to their target proteins. The choice of method depends on factors such as the properties of the interacting molecules, the required throughput, and the specific information needed (e.g., thermodynamics versus kinetics).

Isothermal Titration Calorimetry (ITC): A Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[14][15][16][17] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[15][16]

Causality Behind Experimental Choices: ITC is a label-free technique performed in solution, which means the binding partners are in their native state, free from potential artifacts introduced by immobilization or labeling.[15][16] This makes it a highly reliable method for validating binding events and understanding the driving forces behind the interaction.

  • Sample Preparation:

    • Dialyze the purified target protein and the MACDB compound into the same buffer to minimize heat signals from buffer mismatch. A commonly used buffer is phosphate-buffered saline (PBS) at a physiological pH of 7.4.

    • Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter cell and syringe, which can cause significant artifacts in the data.

    • Accurately determine the concentrations of the protein and the MACDB. For the protein, this can be done using a spectrophotometer and its extinction coefficient. For the small molecule, a precise weighing and dissolution protocol is crucial.

  • Experimental Setup:

    • Load the target protein into the sample cell of the ITC instrument. A typical concentration range is 10-50 µM.

    • Load the MACDB solution into the injection syringe. The ligand concentration should ideally be 10-20 times that of the protein to ensure saturation is reached during the titration.[16]

    • Set the experimental temperature, typically to 25°C, and allow the system to equilibrate.

  • Titration and Data Acquisition:

    • Perform a series of small, sequential injections of the MACDB solution into the protein solution.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells after each injection. This is recorded as a heat signal.

    • Continue the injections until the binding sites on the protein are saturated, and the heat signal diminishes to the heat of dilution.

  • Data Analysis:

    • Integrate the raw heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful optical technique for monitoring molecular interactions in real-time.[18][19][20][21] It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).[19]

Causality Behind Experimental Choices: SPR is highly sensitive and requires relatively small amounts of sample.[20] The ability to measure on- and off-rates provides deeper insights into the binding mechanism, which is particularly valuable for understanding the duration of action of a drug.[19]

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a sensor chip with appropriate surface chemistry (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein over the activated surface to immobilize it via covalent amine coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Preparation and Binding Analysis:

    • Prepare a series of dilutions of the MACDB compound (the analyte) in the running buffer.

    • Inject the different concentrations of the analyte over the sensor surface containing the immobilized protein (the ligand).

    • The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).[21]

  • Data Acquisition and Analysis:

    • Record the sensorgram, which is a plot of the SPR response versus time. The sensorgram shows an association phase during analyte injection and a dissociation phase during the subsequent flow of running buffer.

    • Perform a global fit of the sensorgrams from all analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.[21]

    • Calculate the KD from the ratio of koff to kon.

Data Presentation: Quantitative Binding Parameters

A clear and concise presentation of quantitative data is crucial for comparing the binding affinities of different MACDB analogs and for guiding SAR studies.

CompoundTarget ProteinMethodKD (nM)kon (105 M-1s-1)koff (10-3 s-1)ΔH (kcal/mol)-TΔS (kcal/mol)
MACDB-001Enzyme XITC50---10.21.5
MACDB-001Enzyme XSPR452.10.95--
MACDB-002Enzyme XITC120---8.50.8
MACDB-002Enzyme XSPR1151.51.73--
MACDB-003Enzyme YITC25---12.12.3
MACDB-003Enzyme YSPR283.20.90--

Note: The data in this table is hypothetical and for illustrative purposes only.

PART 3: Computational Prediction of Binding Affinity

In parallel with experimental approaches, computational methods play a vital role in predicting and rationalizing the binding of MACDBs to their protein targets.[6][7][22] These in silico techniques can be used to screen large libraries of virtual compounds, prioritize candidates for synthesis and experimental testing, and provide insights into the molecular determinants of binding.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[23][24] For boron-containing compounds, specialized covalent docking protocols may be necessary to accurately model the formation of a bond between the boron atom and a nucleophilic residue in the protein active site.[9][13]

Causality Behind Experimental Choices: Molecular docking is a computationally efficient method that can rapidly screen thousands or even millions of compounds.[23] It provides a structural hypothesis for the binding mode, which can guide the design of new analogs with improved affinity and selectivity.

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein structure by adding hydrogen atoms, assigning protonation states to residues, and removing water molecules and other non-essential molecules.

    • Generate a 3D conformation of the MACDB ligand and assign appropriate atom types and partial charges.

  • Defining the Binding Site and Covalent Reaction:

    • Identify the active site of the protein, often based on the location of a co-crystallized ligand or from prior biological knowledge.[24][25]

    • Define the specific nucleophilic residue (e.g., Ser, Thr, Cys) that is expected to form a covalent bond with the boron atom of the MACDB.

    • Specify the type of covalent reaction to be modeled (e.g., formation of a boronic acid-serine ester).

  • Docking and Scoring:

    • Use a docking program that supports covalent docking (e.g., AutoDock, GOLD, Schrödinger's Covalent Docking workflow).

    • The program will sample different conformations and orientations of the ligand within the active site and generate a covalent bond with the specified residue.

    • Each resulting pose is evaluated using a scoring function that estimates the binding affinity. The scores are typically reported in units of kcal/mol, with more negative values indicating stronger predicted binding.[24]

  • Post-Docking Analysis:

    • Visually inspect the top-ranked docking poses to ensure they are sterically and chemically reasonable.

    • Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the MACDB and the protein.

    • Use these insights to propose modifications to the MACDB structure to enhance binding affinity.

Visualization of Workflows and Pathways

Clear visual representations of experimental workflows and molecular interactions are essential for understanding the complex processes involved in determining binding affinity.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Purified Target Protein B1 Dialysis into Common Buffer P1->B1 L1 MACDB Compound L1->B1 D1 Degassing B1->D1 C1 Concentration Determination D1->C1 LoadP Load Protein into Cell C1->LoadP LoadL Load Ligand into Syringe C1->LoadL Equil Equilibration at Set Temperature LoadP->Equil LoadL->Equil Titr Titration Equil->Titr Raw Raw Heat Signal Titr->Raw Integ Integration of Peaks Raw->Integ Plot Plot Binding Isotherm Integ->Plot Fit Fit to Binding Model Plot->Fit Result Determine KD, n, ΔH, ΔS Fit->Result

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Chip Sensor Chip Act Surface Activation (NHS/EDC) Chip->Act Immob Immobilize Target Protein Act->Immob Deact Deactivation (Ethanolamine) Immob->Deact Inject Inject Analyte over Surface Deact->Inject Analyte Prepare MACDB Dilutions Analyte->Inject Detect Detect SPR Signal Change Inject->Detect Sensorgram Record Sensorgram Detect->Sensorgram Fit Global Fit to Kinetic Model Sensorgram->Fit Result Determine kon, koff, KD Fit->Result Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein 3D Structure PrepP Prepare Protein (add H, etc.) PDB->PrepP Lig Ligand 3D Structure PrepL Prepare Ligand (charges, etc.) Lig->PrepL Site Define Binding Site & Covalent Residue PrepP->Site PrepL->Site Run Run Covalent Docking Program Site->Run Score Score Docking Poses Run->Score Rank Rank Poses by Score Score->Rank Visual Visual Inspection & Interaction Analysis Rank->Visual Hypo Generate Binding Hypothesis Visual->Hypo

Caption: Workflow for Covalent Molecular Docking.

Conclusion: An Integrated Approach to Understanding Binding Affinity

The successful development of monoaminocarboxydihydroboranes and other boron-containing drugs hinges on a deep and quantitative understanding of their binding affinity to their protein targets. This guide has outlined a multi-faceted approach, combining the thermodynamic rigor of Isothermal Titration Calorimetry, the kinetic insights from Surface Plasmon Resonance, and the predictive power of computational methods like molecular docking.

By employing these techniques in a complementary fashion, researchers can build a comprehensive picture of the molecular interactions driving binding, accelerate the optimization of lead compounds, and ultimately increase the likelihood of developing novel and effective therapies. The unique chemistry of boron offers a rich landscape for drug discovery, and the methodologies described herein provide a robust framework for exploring this exciting frontier.

References

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules. [Link]

  • Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. (2021). Frontiers in Molecular Biosciences. [Link]

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  • Effective methods of estimating ligand binding affinity to a protein active site? (2020). ResearchGate. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (2019). Methods in Molecular Biology. [Link]

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  • The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. (2024). Chemical Reviews. [Link]

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  • How to Predict Protein–Ligand Binding Affinity. (2026). Rowan. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2018). Methods in Molecular Biology. [Link]

  • Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. (2021). Frontiers in Molecular Biosciences. [Link]

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. [Link]

  • Docking Simulations Exhibit Bortezomib and other Boron-containing Peptidomimetics as Potential Inhibitors of SARS-CoV-2 Main Protease. (2020). Semantic Scholar. [Link]

  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. (2025). Bitesize Bio. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025). Molecules. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.). National Cancer Institute. [Link]

  • ProteOn Surface Plasmon Resonance Detection System. (n.d.). Bio-Rad. [Link]

  • Pharmacophore Modeling, Docking Studies, and Synthesis of Novel Dipeptide Proteasome Inhibitors Containing Boron Atoms. (2009). Journal of Medicinal Chemistry. [Link]

  • Molecular Docking Screening and Pharmacokinetic Studies of Some Boron-Pleuromutilin Analogues against Possible Targets of. (2022). Journal of Pharmaceutical Research International. [Link]

  • Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. (2025). Biosensing Instrument. [Link]

  • Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. (2012). Methods in Molecular Biology. [Link]

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  • Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. (2011). Current Topics in Medicinal Chemistry. [Link]

  • Palladium-Mediated Incorporation of Carboranes into Small Molecules, Peptides, and Proteins. (2022). Journal of the American Chemical Society. [Link]

  • Dual Binding Mode of Metallacarborane Produces a Robust Shield on Proteins. (2019). Chemistry. [Link]

  • Aminoboronic Acids and Esters: From Synthetic Challenges to the Discovery of Unique Classes of Enzyme Inhibitors. (2019). Chemical Reviews. [Link]

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  • Inhibitors of Pyruvate Carboxylase. (2010). The Open Enzyme Inhibition Journal. [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (2025). ChemistryOpen. [Link]

  • Investigating the binding affinity, molecular dynamics, and ADMET properties of curcumin-IONPs as a mucoadhesive bioavailable oral treatment for iron deficiency anemia. (2024). Scientific Reports. [Link]

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  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). Journal of Medicinal Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Note: Monoaminocarboxydihydroborane in Boron Neutron Capture Therapy (BNCT)

Introduction & Mechanistic Rationale Monoaminocarboxydihydroborane (CAS 98169-69-8)[1] is the foundational member of the amine-carboxyborane family. Structurally, it is the boron analogue of the protonated α -amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Monoaminocarboxydihydroborane (CAS 98169-69-8)[1] is the foundational member of the amine-carboxyborane family. Structurally, it is the boron analogue of the protonated α -amino acid glycine ( NH3​⋅BH2​COOH )[2]. In the highly specialized field of Boron Neutron Capture Therapy (BNCT), the clinical efficacy of a treatment relies entirely on the successful delivery of a stable, non-toxic 10B isotope selectively into malignant cells[3].

The Causality of Biomimetic Design: Historically, BNCT trials faced significant hurdles due to poor tumor-to-blood boron concentration ratios. Monoaminocarboxydihydroborane was engineered to solve this pharmacokinetic bottleneck. The design choice is rooted in fundamental atomic physics: the atomic radii and bonding characteristics of the boron-nitrogen (B-N) bond are nearly identical to those of the carbon-carbon (C-C) bond[4]. This isoelectronic and isostructural mimicry allows monoaminocarboxydihydroborane to bypass passive diffusion limitations and actively exploit carrier-mediated transport systems[3][4].

Rapidly dividing glioblastoma cells upregulate L-type amino acid transporters (such as LAT1) to fuel their aggressive metabolism[3]. By masquerading as an endogenous amino acid, monoaminocarboxydihydroborane is actively pumped across the blood-brain barrier (BBB) and concentrated within the tumor cell cytoplasm[2][3].

Once a sufficient intracellular concentration is achieved (>20 µg 10B /g tissue), the tumor is irradiated with low-energy thermal neutrons. The 10B nucleus captures a neutron and undergoes a localized fission reaction yielding an α -particle and a 7Li ion[5]. Because these high linear energy transfer (LET) particles have a path length of approximately 10 µm (the diameter of a single cell), they induce lethal double-strand DNA breaks exclusively within the boron-loaded tumor cells, leaving adjacent healthy tissue unharmed[3][5].

BNCT_Mechanism A Monoaminocarboxydihydroborane (10B-enriched) B LAT1 Transporter (Tumor Cell Membrane) A->B C Intracellular 10B Accumulation B->C E Nuclear Capture 10B(n,alpha)7Li C->E D Thermal Neutron Irradiation D->E F High LET Particles (Alpha + 7Li) E->F G Localized DNA DSBs F->G H Tumor Cell Apoptosis G->H

Diagram 1: Mechanism of LAT1-mediated uptake and subsequent BNCT-induced apoptosis.

Comparative Pharmacokinetic Profile

To contextualize the utility of monoaminocarboxydihydroborane, it is essential to compare its properties against the two legacy BNCT agents: Boronophenylalanine (BPA) and Sodium Borocaptate (BSH). The simple replacement of carbon with boron in the amino acid backbone imparts a considerable increase in lipophilicity while retaining the overall solubility required for infusion[6].

Property / MetricMonoaminocarboxydihydroboraneL-BPA (Boronophenylalanine)BSH (Sodium Borocaptate)
Chemical Structure Amine-carboxyborane (Glycine mimic)Boronated aromatic amino acidPolyhedral borane cluster
Primary Uptake Mechanism Active Transport (LAT1 / PAT1)Active Transport (LAT1)Passive Diffusion / EPR Effect
BBB Penetration High (Biomimetic active transport)Moderate to HighPoor (Relies on disrupted BBB)
Tumor:Blood Ratio > 3:1 (Preclinical models)~ 3:1 to 4:1< 2:1
Hydrolytic Stability High under physiological pHModerate (Requires fructose complex)High

Experimental Workflows and Protocols

As a Senior Application Scientist, I emphasize that robust preclinical data requires self-validating experimental systems . The following protocols do not merely measure boron uptake; they inherently validate the mechanism of that uptake to ensure the data is trustworthy and actionable for drug development.

Protocol 1: In Vitro Cellular Uptake and Transporter Validation

Objective: Quantify the intracellular accumulation of 10B -enriched monoaminocarboxydihydroborane in U87 glioblastoma cells and definitively prove that the uptake is LAT1-mediated.

Self-Validation Rationale: By introducing a parallel competitive inhibition arm using BCH (a specific LAT1 inhibitor), we create a self-validating loop. If the compound is truly biomimetic, BCH will block its entry. If uptake remains high despite BCH, the compound is entering via passive diffusion, invalidating the targeted design.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 10B -enriched monoaminocarboxydihydroborane in Dulbecco’s Phosphate-Buffered Saline (DPBS) to yield a 100 mM stock. Adjust the pH to 7.4.

  • Cell Culture: Seed U87 human glioblastoma cells in 6-well plates at 2×105 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO2​ .

  • Inhibition Control (The Validation Step): Wash cells with amino acid-free Hank's Balanced Salt Solution (HBSS). In the Control wells, pre-incubate cells with 10 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) for 30 minutes.

  • Treatment: Add 2.5 mM of monoaminocarboxydihydroborane in HBSS to all wells (both standard test wells and BCH-inhibited wells).

  • Incubation & Harvesting: Incubate for 4 hours. Terminate transport rapidly by washing cells three times with ice-cold PBS. Lyse the cells using 0.1 M HNO3​ for 30 minutes at room temperature.

  • Quantification: Analyze the lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) specifically tuned for the m/z 10 isotope. Normalize the absolute boron content to total cellular protein using a standard BCA assay.

Protocol 2: Neutron Irradiation and Clonogenic Survival

Objective: Determine the radiobiological efficacy (cell kill) of the compound following thermal neutron irradiation.

Step-by-Step Methodology:

  • Boron Loading: Incubate U87 cells with 2.5 mM monoaminocarboxydihydroborane for 4 hours (the optimal uptake window validated in Protocol 1).

  • Irradiation Setup: Trypsinize and resuspend the cells in cryovials at a density of 1×106 cells/mL. Place the vials in a specialized acrylic phantom designed to thermalize the incoming neutron beam.

  • Neutron Exposure: Irradiate the cells at an accelerator-based neutron source (ABNS) to deliver physical doses ranging from 1 to 5 Gy. Monitor the thermal neutron fluence precisely using bare and cadmium-covered gold foil activation.

  • Plating: Immediately post-irradiation, plate the cells at specific, dose-dependent densities (e.g., 200 cells/dish for controls, up to 2000 cells/dish for 5 Gy) in 60 mm Petri dishes.

  • Colony Formation: Incubate for 10-14 days until visible colonies (clones) form. Fix the colonies with a methanol/acetic acid mixture (3:1) and stain with 0.5% crystal violet.

  • Analysis: Count colonies containing >50 cells. Calculate the survival fraction relative to unirradiated, boron-treated controls. Plot survival curves using the standard linear-quadratic model to determine the compound's relative biological effectiveness (RBE).

Workflow Step1 Step 1: Compound Prep 10B-Monoaminocarboxydihydroborane Step2 Step 2: Cell Culture U87 Incubation & BCH Inhibition Control Step1->Step2 Step3 Step 3: Uptake Quantification ICP-MS Analysis of 10B Step2->Step3 Step4 Step 4: Neutron Irradiation Thermal Neutron Exposure Step3->Step4 Step5 Step 5: Viability Assessment Clonogenic Survival Assay Step4->Step5

Diagram 2: Self-validating experimental workflow for in vitro BNCT evaluation.

References

  • Title: PROCEEDINGS of the FIRST INTERNATIONAL SYMPOSIUM ON NEUTRON CAPTURE THERAPY Source: iaea.org URL: [Link]

  • Title: Boranes in Cancer Therapy - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

  • Title: Nucleoside and Oligonucleoside Boranophosphates: Chemistry and Properties | Chemical Reviews Source: acs.org URL: [Link]

  • Title: SYNTHESIS AND STUDY OF AMINE-CARBOXYBORANES SUBSTITUTED ON THE BORON AND THEIR DERIVATIVES Source: unideb.hu URL: [Link]

  • Source: google.com (Patents)
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Application

Application Notes &amp; Protocols: In Vivo Dosing Strategies for Monoaminocarboxydihydroborane (MCDB) Research

Introduction: The Imperative for Rigorous In Vivo Evaluation of MCDBs Monoaminocarboxydihydroboranes (MCDBs) represent a promising class of boron-containing compounds. Their unique chemical structure, featuring a boron a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous In Vivo Evaluation of MCDBs

Monoaminocarboxydihydroboranes (MCDBs) represent a promising class of boron-containing compounds. Their unique chemical structure, featuring a boron atom integrated within an amino acid-like scaffold, makes them compelling candidates for various therapeutic applications. Most notably, they are being investigated as next-generation boron delivery agents for Boron Neutron Capture Therapy (BNCT), a targeted radiation oncology modality.[1][2] The central premise of BNCT is the selective accumulation of ¹⁰B in tumor cells, which, upon irradiation with a neutron beam, releases high-energy, cell-killing alpha particles with a very short path length, thereby sparing adjacent healthy tissue.[3]

The successful translation of any MCDB from a laboratory curiosity to a clinical candidate is critically dependent on a thorough and methodologically sound in vivo evaluation. However, the unique physicochemical properties of boron-containing compounds often present challenges, including poor aqueous solubility and potential instability under physiological conditions, which can hinder their development.[4]

This guide provides a comprehensive framework for designing and executing robust in vivo dosing protocols for novel MCDBs. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, enabling researchers to design self-validating experiments that generate reliable and translatable data. The protocols outlined herein are synthesized from established principles of preclinical drug development and specific insights from the broader field of boron chemistry.[5][6][7]

Part 1: Foundational Framework for In Vivo Studies

Before any in vivo administration, a foundational understanding of the MCDB candidate's properties and a well-defined experimental plan are paramount. This preparatory phase is crucial for ensuring data integrity, reproducibility, and animal welfare.

Physicochemical Characterization: The Non-Negotiable Starting Point

The biological fate of a compound is inextricably linked to its chemical and physical properties. A comprehensive characterization is the first step in any preclinical workflow.

  • Purity Assessment: The purity of the test article must be rigorously confirmed (typically via HPLC and NMR) to ensure that observed biological effects are attributable to the MCDB itself and not to residual solvents or synthetic byproducts.

  • Solubility Profiling: Boron-containing compounds are often lipophilic and can exhibit poor aqueous solubility.[4] Determine the solubility of the MCDB in a range of pharmaceutically acceptable solvents and buffers (e.g., saline, PBS, DMSO, ethanol/water mixtures) at various pH levels. This data directly informs the formulation strategy.

  • Stability Analysis: The stability of the MCDB must be assessed under relevant conditions. This includes stability in the solid state, in the chosen formulation vehicle, and in simulated physiological fluids (e.g., plasma, simulated gastric fluid).[8] Degradation can lead to a loss of efficacy and the generation of potentially toxic catabolites.

Formulation Development: Bridging the Bench-to-Animal Gap

A successful formulation renders the MCDB soluble, stable, and biocompatible for administration. The choice of vehicle should not induce toxicity or interfere with the biological activity of the compound.

Table 1: Common Formulation Strategies for Boron-Containing Compounds

Formulation StrategyMechanismAdvantagesConsiderations & Causality
pH Adjustment Ionization of functional groups (e.g., carboxylic acid, amine) to form a more soluble salt.Simple, effective for compounds with ionizable groups.Can impact stability; final pH must be physiologically tolerable (typically pH 6.5-8.0 for injection).
Co-solvents Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300) to increase solubility.Effective for highly lipophilic compounds.Potential for solvent-induced toxicity; must use the lowest effective concentration. The co-solvent can alter the compound's pharmacokinetic profile.
Complexation Forming a complex with another molecule, such as a monosaccharide (e.g., fructose), to enhance solubility.Can significantly increase aqueous solubility and has been successfully used for boronophenylalanine (BPA).[9]The complex must be stable in solution but allow for release of the active MCDB in vivo.
Nanoparticle Encapsulation Encapsulating the MCDB in liposomes or polymeric nanoparticles (e.g., PEGylated particles).Improves solubility, can alter biodistribution (e.g., enhanced permeability and retention effect in tumors), and may protect the compound from degradation.[10][11]More complex and costly to develop; requires extensive characterization of the nanoparticle itself.

Causality Insight: The goal of formulation is to ensure that the concentration of the MCDB administered is accurate and that the compound reaches systemic circulation in its active form. An inappropriate formulation can lead to precipitation at the injection site, poor absorption, and highly variable results, rendering the experiment invalid.

Animal Model Selection and Ethical Considerations

The choice of animal model is dictated by the research question. For initial toxicity and pharmacokinetic studies, healthy male and female mice (e.g., CD-1 or BALB/c strains) are commonly used due to their well-characterized biology, small size, and cost-effectiveness.[12] For efficacy studies, the model must be relevant to the disease of interest (e.g., tumor xenograft models for cancer research).[13]

Crucially, all experimental protocols involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. [5][14] The protocol should be designed to minimize pain and distress, using the principles of the 3Rs (Replacement, Reduction, Refinement).

Part 2: Core In Vivo Experimental Protocols

The following protocols provide a logical progression for evaluating a novel MCDB, from initial safety assessment to pharmacokinetic profiling and efficacy testing.

Protocol 1: Acute Toxicity and Dose-Range Finding

Expertise & Experience: The primary goal of this initial study is not merely to find the lethal dose, but to identify the Maximum Tolerated Dose (MTD) and observe any signs of sub-lethal toxicity. This information is critical for selecting rational, non-toxic doses for subsequent, more complex studies.[7][15] A modified up-and-down procedure or a design based on OECD guidelines is often employed to minimize animal use while obtaining a robust estimate of acute toxicity.

Step-by-Step Methodology:

  • Animal Acclimation: Allow animals (e.g., 5 male, 5 female CD-1 mice per group) to acclimate for at least 5-7 days before dosing.

  • Dose Preparation: Prepare the MCDB in the selected formulation vehicle immediately prior to administration to ensure stability.

  • Dose Administration: Administer a single dose of the MCDB via the intended clinical route (e.g., intraperitoneal (i.p.) or intravenous (i.v.) injection). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 50, 100, 250, 500 mg/kg) based on observed outcomes. A vehicle control group is mandatory.

  • Clinical Observation: Observe animals continuously for the first 4 hours post-dosing, then at regular intervals for up to 14 days. Record any clinical signs of toxicity.

  • Body Weight Monitoring: Record body weight just before dosing and daily thereafter. A weight loss of >15-20% is a key indicator of systemic toxicity.

  • Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals. Perform a gross necropsy to identify any organ abnormalities. For dose groups showing signs of toxicity, key organs (liver, kidneys, spleen, heart) should be collected for histopathological analysis.[16]

Trustworthiness - Self-Validating System: The inclusion of both sexes, a vehicle control, and detailed clinical observations (see table below) creates a self-validating system. If toxicity is observed only in MCDB-treated groups and not in the vehicle control, it can be confidently attributed to the test article.

Table 2: Sample Clinical Observation Checklist for Acute Toxicity

ParameterScoring (Example)
Activity Level 0=Normal, 1=Slightly reduced, 2=Moderately reduced, 3=Moribund
Posture 0=Normal, 1=Hunched
Fur Appearance 0=Normal, 1=Piloerection
Respiration 0=Normal, 1=Labored/Rapid
Neurological 0=Normal, 1=Ataxia, 2=Tremors, 3=Seizures
Protocol 2: Pharmacokinetic (PK) Profiling

Expertise & Experience: A PK study reveals "what the body does to the drug." It characterizes the absorption, distribution, metabolism, and excretion (ADME) of the MCDB. This is essential for understanding the drug's concentration-time profile in the body, which is directly linked to its efficacy and toxicity.[17] Comparing intravenous (i.v.) and oral (p.o.) or intraperitoneal (i.p.) administration allows for the determination of absolute bioavailability.[18]

Step-by-Step Methodology:

  • Animal Preparation: For i.v. dosing, catheterization of a vessel (e.g., tail vein) may be required for precise administration.

  • Dose Administration:

    • Intravenous (i.v.) Group: Administer a single, well-tolerated dose (e.g., 1/10th of the MTD) as a bolus injection. This route ensures 100% bioavailability and serves as the reference for other routes.[19]

    • Oral (p.o.) or Intraperitoneal (i.p.) Group: Administer a single dose (often 2-5 times the i.v. dose) via oral gavage or i.p. injection.[20]

  • Blood Sampling: Collect sparse blood samples (e.g., 20-30 µL) from a consistent site (e.g., saphenous vein) at predefined time points. A typical schedule would be:

    • IV: pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[18]

    • PO/IP: pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.[20]

    • Use 3-4 animals per time point to construct a composite profile without excessive blood collection from any single animal.

  • Sample Processing: Immediately process blood to plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the MCDB (and any known major metabolites) in the samples using a validated, sensitive bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Trustworthiness - Self-Validating System: The inclusion of an i.v. arm provides the absolute reference for drug exposure. The use of a validated bioanalytical assay with appropriate quality controls ensures that the measured concentrations are accurate and precise.

Table 3: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Relates to peak drug effect and potential for acute toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of drug absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total systemic exposure to the drug.
Elimination half-life.Determines the dosing interval required to maintain steady-state concentrations.
CL Clearance.The volume of plasma cleared of the drug per unit time; indicates efficiency of elimination.
Vd Volume of distribution.Apparent volume into which the drug distributes; indicates tissue penetration.
F (%) Bioavailability.The fraction of the administered dose that reaches systemic circulation.
Protocol 3: In Vivo Efficacy (Pharmacodynamics)

Expertise & Experience: This protocol aims to answer "what the drug does to the body." It evaluates the therapeutic effect of the MCDB in a disease-relevant animal model. For an MCDB intended for BNCT, a common model is a human tumor xenograft in an immunocompromised mouse.[21] The dosing schedule (dose level and frequency) should be directly informed by the PK and toxicity data to ensure that therapeutically relevant and well-tolerated exposures are achieved.[13]

Step-by-Step Methodology:

  • Model Establishment: Inoculate immunocompromised mice (e.g., nude mice) subcutaneously with a relevant human cancer cell line. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Randomization: Randomize animals into treatment groups (n=8-10 per group) to ensure an even distribution of initial tumor volumes. Groups should include:

    • Vehicle Control

    • MCDB alone (at one or two dose levels)

    • Standard-of-care positive control (if applicable)

  • Treatment Regimen: Administer the MCDB according to a schedule derived from PK data (e.g., once daily, every other day) for a defined period (e.g., 2-3 weeks).

  • Tumor Volume Measurement: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Body Weight and Health Monitoring: Monitor animal body weight and general health throughout the study as indicators of treatment toxicity.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after the completion of the treatment cycle. Tumors are then excised, weighed, and may be processed for further analysis (e.g., histology, boron concentration measurement).

Mandatory Visualization: Experimental Workflow for Efficacy

Below is a diagram illustrating the logical flow of an in vivo efficacy study for an MCDB candidate.

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis inoculation Tumor Cell Inoculation growth Tumor Growth to 100-150 mm³ inoculation->growth randomize Animal Randomization into Groups growth->randomize treatment Initiate Dosing Regimen (e.g., Daily IP Injection) randomize->treatment monitoring Monitor Tumor Volume, Body Weight & Health (2-3 times/week) treatment->monitoring endpoint Study Termination (e.g., Day 21) monitoring->endpoint analysis Tumor Excision, Weight Measurement, Further Analysis endpoint->analysis

Caption: Workflow for a tumor xenograft efficacy study.

References

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Method

Application Notes and Protocols for the Preparation of Monoaminocarboxydihydroborane Nanoparticles for Drug Delivery

Introduction: The Promise of Boron-Based Nanomedicine The landscape of targeted drug delivery is in a constant state of evolution, with nanotechnology at its forefront.[1] Among the diverse array of nanomaterials, boron-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Boron-Based Nanomedicine

The landscape of targeted drug delivery is in a constant state of evolution, with nanotechnology at its forefront.[1] Among the diverse array of nanomaterials, boron-containing nanoparticles have garnered significant attention, particularly for their potential in Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for cancer.[2][3] These nanoparticles serve as efficient vehicles to deliver boron atoms to tumor cells. When irradiated with a neutron beam, the boron atoms capture neutrons and release high-energy alpha particles, leading to localized cancer cell destruction with minimal damage to surrounding healthy tissue.[3]

This document provides a comprehensive guide to the preparation and application of a novel class of boron-rich nanoparticles: monoaminocarboxydihydroborane (MACB) nanoparticles. MACB nanoparticles offer a unique combination of features that make them highly promising for drug delivery applications. The presence of both amine and carboxyl functional groups on their surface allows for versatile bioconjugation strategies, enabling the attachment of targeting ligands and a wide range of therapeutic payloads.[4] Furthermore, the inherent properties of the dihydroborane core contribute to the overall stability and biocompatibility of the nanoparticles.

These application notes are designed for researchers, scientists, and drug development professionals. They provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the entire workflow from nanoparticle synthesis to in vitro evaluation.

Diagram: Conceptual Workflow for MACB Nanoparticle Drug Delivery

cluster_0 Synthesis & Characterization cluster_1 Drug Loading & Formulation cluster_2 In Vitro Evaluation Synthesis MACB Nanoparticle Synthesis Characterization Physicochemical Characterization Synthesis->Characterization Quality Control Drug_Loading Therapeutic Drug Loading Characterization->Drug_Loading Optimized Nanoparticles Formulation Surface Modification (Optional) Drug_Loading->Formulation Cell_Culture Cancer Cell Culture Formulation->Cell_Culture Drug-Loaded Nanoparticles Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Drug_Release Drug Release Profiling Cell_Culture->Drug_Release Cellular_Uptake Cellular Uptake Studies Cell_Culture->Cellular_Uptake

Caption: Workflow from MACB nanoparticle synthesis to in vitro evaluation.

Part 1: Synthesis and Characterization of MACB Nanoparticles

The synthesis of MACB nanoparticles is a critical first step that dictates their size, stability, and drug-loading capacity. The following protocol is based on a modified nanoprecipitation method, which is a robust and scalable technique for producing polymeric nanoparticles.[5]

Materials and Equipment
Material/EquipmentSupplierPurpose
Monoaminocarboxydihydroborane (MACB)Custom SynthesisCore nanoparticle material
Poly(lactic-co-glycolic acid) (PLGA)Sigma-AldrichBiodegradable polymer matrix
AcetoneFisher ScientificSolvent for polymer and drug
Polyvinyl alcohol (PVA)Sigma-AldrichSurfactant to stabilize nanoparticles
Deionized waterIn-houseAqueous phase
Magnetic stirrerVWRFor controlled mixing
SonicatorBransonFor homogenization
CentrifugeBeckman CoulterFor nanoparticle purification
Dynamic Light Scattering (DLS)Malvern PanalyticalFor size and zeta potential measurement
Transmission Electron Microscope (TEM)FEIFor morphology analysis
Fourier-Transform Infrared (FTIR) SpectrometerPerkinElmerFor chemical characterization
Protocol 1: Synthesis of MACB Nanoparticles
  • Preparation of the Organic Phase:

    • Dissolve 50 mg of PLGA and 10 mg of MACB in 5 mL of acetone.

    • Ensure complete dissolution by gentle vortexing. This solution constitutes the organic phase. The PLGA acts as a biodegradable and biocompatible matrix, encapsulating the MACB.

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.

    • Stir the solution at room temperature until the PVA is completely dissolved. PVA acts as a stabilizer, preventing the aggregation of nanoparticles as they form.

  • Nanoprecipitation:

    • Place the aqueous PVA solution on a magnetic stirrer set to a moderate speed (e.g., 600 rpm).

    • Using a syringe pump for a controlled addition rate, slowly add the organic phase to the aqueous phase. The rapid diffusion of acetone into the water causes the PLGA and MACB to precipitate out of the solution, forming nanoparticles.

  • Solvent Evaporation:

    • Leave the resulting nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.

  • Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and unencapsulated MACB.

    • Resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice more to ensure the removal of any impurities.

  • Storage:

    • After the final wash, resuspend the purified MACB nanoparticles in a suitable buffer (e.g., PBS) or deionized water.

    • Store the nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.

Characterization of MACB Nanoparticles

Thorough characterization is essential to ensure the quality and reproducibility of the synthesized nanoparticles.[6]

ParameterTechniqueExpected Results
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Average particle size in the range of 100-200 nm with a PDI < 0.2, indicating a monodisperse population.
Zeta Potential Dynamic Light Scattering (DLS)A negative zeta potential (e.g., -20 to -30 mV) is expected due to the carboxyl groups, indicating good colloidal stability.
Morphology Transmission Electron Microscopy (TEM)Spherical nanoparticles with a smooth surface.[7]
Chemical Composition Fourier-Transform Infrared (FTIR) SpectroscopyPresence of characteristic peaks for B-H, N-H, and C=O bonds, confirming the incorporation of MACB and PLGA.

Part 2: Drug Loading and In Vitro Evaluation

The versatility of MACB nanoparticles allows for the loading of a wide range of therapeutic agents. The following protocols detail the loading of a model anticancer drug, Doxorubicin (DOX), and the subsequent in vitro evaluation of the drug-loaded nanoparticles.

Diagram: Drug Loading and Release Mechanism

cluster_0 Drug Loading cluster_1 Drug Release Nanoparticle MACB Nanoparticle Loaded_Nanoparticle DOX-Loaded MACB-NP Nanoparticle->Loaded_Nanoparticle Encapsulation Drug Doxorubicin (DOX) Drug->Loaded_Nanoparticle Tumor_Microenvironment Acidic Tumor Microenvironment (pH 5.0) Loaded_Nanoparticle->Tumor_Microenvironment Delivery to Tumor Release Sustained DOX Release Tumor_Microenvironment->Release pH-Triggered

Caption: Encapsulation of Doxorubicin and its pH-triggered release.

Protocol 2: Doxorubicin (DOX) Loading
  • Preparation of Drug-Containing Organic Phase:

    • Dissolve 50 mg of PLGA, 10 mg of MACB, and 5 mg of Doxorubicin in 5 mL of acetone.

    • Protect the solution from light as DOX is light-sensitive.

  • Nanoparticle Formation:

    • Follow steps 2-6 of Protocol 1 for the synthesis and purification of DOX-loaded MACB nanoparticles.

  • Quantification of Drug Loading:

    • After the first centrifugation step, collect the supernatant.

    • Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer at a wavelength of 480 nm.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

    High drug loading efficiency is a key advantage of nanoparticle-based delivery systems.[8]

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release of DOX from the MACB nanoparticles under conditions that mimic the physiological environment and the acidic tumor microenvironment.[9]

  • Preparation of Release Media:

    • Prepare two release buffers:

      • Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological pH).

      • Acetate Buffer at pH 5.0 (simulating the acidic tumor microenvironment).

  • Release Experiment:

    • Disperse a known amount of DOX-loaded MACB nanoparticles in 1 mL of each release buffer in separate dialysis bags (with a molecular weight cut-off of 10 kDa).

    • Place the dialysis bags in 20 mL of the corresponding release buffer in a beaker.

    • Incubate the beakers at 37°C with gentle shaking.

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium from each beaker and replace it with 1 mL of fresh buffer.

    • Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot the cumulative percentage of drug release against time for both pH conditions. A sustained release profile with accelerated release at pH 5.0 is expected, which is desirable for tumor-targeted drug delivery.[5]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of free DOX, blank MACB nanoparticles, and DOX-loaded MACB nanoparticles in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different treatment solutions to the respective wells. Include untreated cells as a control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the control (untreated cells).

    • Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth). The DOX-loaded MACB nanoparticles are expected to show enhanced cytotoxicity compared to free DOX, indicating effective intracellular drug delivery.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and in vitro evaluation of monoaminocarboxydihydroborane nanoparticles for drug delivery. The unique properties of these nanoparticles, including their boron content and versatile surface chemistry, position them as a promising platform for advanced therapeutic applications, particularly in the context of BNCT and targeted cancer therapy.

Future research should focus on the in vivo evaluation of these nanoparticles, including pharmacokinetic studies, biodistribution analysis, and efficacy studies in animal models of cancer.[11] Furthermore, the surface of MACB nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to further enhance their tumor-targeting specificity and therapeutic efficacy.[12] The continued development of these novel boron-based nanocarriers holds the potential to revolutionize cancer treatment and other areas of medicine.

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  • Nanostructured boron compounds for biomedical applications: Drug delivery, imaging, and cancer therapy.
  • Boron Nitride Nanoparticles Loaded with a Boron-Based Hybrid as a Promising Drug Carrier System for Alzheimer's Disease Tre
  • In vitro and in vivo BNCT investigations using a carborane containing sulfonamide targeting CAIX epitopes on malignant pleural mesothelioma and breast cancer cells. PMC.
  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research.
  • Preparation of dopamine-modified boron nanoparticles.
  • One-Step Preparation of Both Micron and Nanoparticles. PMC.
  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform
  • In vitro and in vivo toxicity assessment of nanoparticles.
  • Methods for characterization of nanoparticles.
  • Characterization Techniques for Nanoparticles: Comparison and Complementarity upon Studying Nanoparticle Properties.
  • Preparation of Monodispersed Fe-Mo Nanoparticles as the Catalyst for CVD Synthesis of Carbon Nanotubes. UNC Physics.
  • Brain Delivery Strategies for Biomacromolecular Drugs: Intranasal Administr
  • Synthesis, Characterization, and Antimicrobial of MnO and CdO Nanoparticles by Using a Calcin
  • Design, synthesis, characterization and properties of magnetic nanoparticle–nanocarbon hybrids.
  • Boron Nitride Nanoparticles Loaded with a Boron-Based Hybrid as a Promising Drug Carrier System for Alzheimer's Disease Tre
  • Applications and Biological Activity of Nanoparticles of Manganese and Manganese Oxides in In Vitro and In Vivo Models. MDPI.
  • A novel process for the synthesis of boron enriched magnetic nanoparticles.
  • Ligands for oral delivery of peptides across the blood-brain-barrier. ScienceOpen.
  • Assessing the interactions between nanoparticles and biological barriers in vitro: A new challenge for microscopy techniques in nanomedicine. PMC.
  • Synthesis and Characterization of Boron Carbide Nanoparticles as Potential Boron-Rich Therapeutic Carriers.
  • Green Synthesis of Copper Manganese Oxide Nanoparticles from Ginkgo Biloba Extract and Study of their Activity on PC3 Cancer Cell Line.
  • Formulation of Boron Encapsulated Smart Nanocapsules for Targeted Drug Delivery to the Brain. MDPI.
  • In vitro studies of functionalized magnetic nanospheres for selective removal of a simulant biotoxin.
  • Nanomedicine for Oral Delivery: Strategies to Overcome the Biological Barriers. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Monoaminocarboxydihydroborane Synthesis

Welcome to the Technical Support Center for the synthesis of monoaminocarboxydihydroboranes (amine-carboxyboranes, CAS 98169-69-8 derivatives). These compounds—isoelectronic and isostructural boron analogues of α-amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of monoaminocarboxydihydroboranes (amine-carboxyboranes, CAS 98169-69-8 derivatives). These compounds—isoelectronic and isostructural boron analogues of α-amino acids—are highly valued in drug development for their antineoplastic, anti-inflammatory, and hypolipidemic properties 1.

Despite their utility, researchers frequently encounter severe yield bottlenecks during the classic Spielvogel synthesis route. This guide is designed by Senior Application Scientists to provide mechanistic clarity, self-validating protocols, and targeted troubleshooting to maximize your synthetic yield.

Mechanistic Overview & Synthesis Pathway

The standard synthesis of an amine-carboxyborane ( A⋅BH2​COOH ) is a two-step process starting from an amine-cyanoborane ( A⋅BH2​CN ).

  • N-Alkylation: The cyano nitrogen is alkylated using a strong electrophile (typically triethyloxonium tetrafluoroborate, Et3​O+BF4−​ ) to form a highly reactive nitrilium intermediate.

  • Hydrolysis: The nitrilium salt is hydrolyzed to yield the final carboxyborane 2.

Yield losses primarily occur due to incomplete alkylation (caused by moisture quenching the oxonium salt) or competitive cleavage of the dative B-N bond during hydrolysis.

SynthesisPathway A Amine-Cyanoborane (A·BH2CN) C Nitrilium Intermediate [A·BH2CNEt]⁺ BF4⁻ A->C Alkylation (Anhydrous, CH2Cl2) B Triethyloxonium Tetrafluoroborate (Et3O⁺ BF4⁻) B->C E Amine-Carboxyborane (A·BH2COOH) C->E Controlled Hydrolysis F Degradation Products (Boric Acid, Free Amine) C->F Excess Heat / pH Extremes D H2O / Heat (Hydrolysis)

Fig 1. Chemical synthesis pathway of amine-carboxyboranes via the nitrilium intermediate.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, this protocol integrates analytical validation checkpoints directly into the workflow. Do not proceed to the next step unless the validation criteria are met.

Step 1: Formation of the Nitrilium Salt

Causality: Triethyloxonium tetrafluoroborate (Meerwein's salt) is exceptionally hygroscopic. Even trace amounts of water in the solvent or atmosphere will act as a competing nucleophile, hydrolyzing the reagent into diethyl ether, ethanol, and fluoroboric acid before it can alkylate the cyano group.

  • Procedure:

    • Dissolve 10 mmol of dry amine-cyanoborane in 30 mL of strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Rapidly add 12 mmol (1.2 eq) of fresh, un-degraded Et3​O+BF4−​ in one portion.

    • Stir at room temperature for 12-18 hours. The product will often precipitate as a white solid.

    • Filter under argon, wash with dry diethyl ether, and dry in vacuo.

  • Validation Checkpoint (IR Spectroscopy): Analyze the intermediate. The sharp cyano stretch ν(C≡N) at ∼2180 cm−1 must completely disappear, replaced by a new, higher-frequency stretch at ∼2300 cm−1 corresponding to the nitrilium ion ν(C≡N−Et+) .

Step 2: High-Temperature, Short-Duration Hydrolysis

Causality: Historically, hydrolysis was performed at room temperature for 24+ hours. However, the coordinate covalent B-N bond is susceptible to solvolysis. Prolonged exposure to water at room temperature provides ample time for the thermodynamic sink (irreversible B-N cleavage) to accumulate. By shifting to a short, high-temperature hydrolysis (80–100 °C for 5–15 min), the kinetic barrier for nitrilium carbon hydrolysis is rapidly overcome, completing the desired reaction before significant B-N cleavage can occur 1.

  • Procedure:

    • Suspend the validated nitrilium salt (10 mmol) in 20 mL of deionized water.

    • Plunge the flask into a pre-heated 85 °C oil bath.

    • Stir vigorously for exactly 10 minutes. The solid will dissolve, and the new product may begin to precipitate.

    • Immediately remove from heat and cool to 0 °C in an ice bath to halt all reactions.

    • Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint ( 11B NMR & IR): 11B NMR should show a broad signal between -15 to -5 ppm (depending on the specific amine), confirming the intact BH2​ group. IR must show a strong carbonyl stretch ν(C=O) at ∼1650 cm−1 and B-H stretches at ∼2400 cm−1 3.

Quantitative Yield Analysis

The table below summarizes the critical impact of hydrolysis conditions on the final isolated yield of amine-carboxyboranes, demonstrating the superiority of kinetic control.

Hydrolysis ConditionReaction TimeObserved B-N Cleavage (%)Final Isolated Yield (%)
Room Temperature24 hours25 - 35%40 - 55%
50 °C4 hours15 - 20%60 - 70%
85 °C (Optimized) 10 minutes < 5% 85 - 95%

Troubleshooting Guides & FAQs

Q: My nitrilium salt yield is consistently below 50%, and the IR shows a large amount of unreacted starting material. What is going wrong? A: The primary culprit is the degradation of your alkylating agent. Et3​O+BF4−​ degrades rapidly upon exposure to atmospheric moisture. If your Meerwein's salt appears as a clumpy, sludgy solid rather than a free-flowing white crystalline powder, it has degraded. Action: Purchase fresh reagent or synthesize it freshly in-house. Ensure all glassware is flame-dried and the DCM is distilled over calcium hydride immediately prior to use.

Q: I achieved near 100% conversion to the nitrilium salt, but my final amine-carboxyborane yield is poor, and the reaction mixture smells strongly of free amine. Why? A: You are experiencing solvolytic B-N bond cleavage during the hydrolysis step. The dative bond between the amine and the boron atom is the weakest link in the molecule. Action: You must outpace the degradation. Switch from a prolonged room-temperature hydrolysis to the high-temperature, short-duration (85 °C for 10 min) protocol described above 1.

Q: Can I synthesize the ester derivative directly to avoid the unstable free acid intermediate? A: Yes. If your end goal is an amine-carboxyborane ester (e.g., for co-crystallization or prodrug formulation), you can react the nitrilium salt directly with an alcohol (like methanol or ethanol) instead of water. Alternatively, catalytic esterification of the carboxyborane using hydrogen bromide provides nearly quantitative yields 4.

Troubleshooting Start Low Yield of A·BH2COOH Step1 Check Nitrilium Salt Formation Yield Start->Step1 LowNitrilium Low (<80%) Step1->LowNitrilium HighNitrilium High (>80%) Step1->HighNitrilium Action1 Ensure strictly anhydrous conditions; Use fresh Et3OBF4 LowNitrilium->Action1 Step2 Check Hydrolysis Conditions HighNitrilium->Step2 Action2 Optimize temp (80-100°C for 5-15 min) Avoid prolonged heating Step2->Action2

Fig 2. Troubleshooting logic tree for resolving low yields in amine-carboxyborane synthesis.

References

  • Synthesis, Characterization, and Bromine Substitution of Diamine Complexes of Carboxyborane and Methoxycarbonylborane. Diazabora Rings Containing B-Carboxyl and B-Carboxylato Groups Inorganic Chemistry - ACS Publications URL:[Link]

  • Synthesis of biologically active boron-containing compounds PMC - NIH URL:[Link]

  • Synthesis and structure of a 1:1 co-crystal of hexamethylenetetramine carboxyborane and acetaminophen PMC - PubMed Central URL:[Link]

  • Chapter 8 α-Aminoboronic acids, amine cyanoboranes, amine carboxyboranes and their derivatives ResearchGate URL:[Link]

Sources

Optimization

preventing degradation of monoaminocarboxydihydroborane in aqueous solution

A Guide to Preventing Degradation in Aqueous Solutions Welcome to the technical support center for monoaminocarboxydihydroborane. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation in Aqueous Solutions

Welcome to the technical support center for monoaminocarboxydihydroborane. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar borane-containing compounds in aqueous environments. As a molecule possessing a unique combination of a reactive borane moiety, an amine, and a carboxylic acid, its stability in aqueous solution presents specific challenges.

This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you maintain the integrity of your compound during experimentation. Our approach is built on explaining the "why" behind each recommendation, empowering you to make informed decisions in your research.

Section 1: Understanding the Instability of Monoaminocarboxydihydroborane

The Core Challenge: Inherent Reactivity

Monoaminocarboxydihydroborane is a trifunctional molecule, and its instability in water arises from the inherent reactivity of its constituent parts, particularly the dihydroborane group. The primary degradation pathways of concern are hydrolysis, oxidation, and potential intramolecular reactions.

  • Hydrolysis: The B-H bonds in the dihydroborane group are susceptible to attack by water, leading to the release of hydrogen gas and the formation of boric acid and the parent amino acid. This reaction is often the most significant degradation pathway and is highly influenced by pH.[1]

  • Oxidation: The borane moiety can be oxidized, especially in the presence of dissolved oxygen or trace metal ions, which can catalyze oxidative processes.

  • Intramolecular Interaction: The presence of both a Lewis basic amine (-NH₂) and a Brønsted acidic carboxylic acid (-COOH) group in the same molecule as the Lewis acidic borane group (-BH₂) can lead to complex intramolecular interactions. Under certain conditions, such as elevated temperatures, this can facilitate degradation or transformation, for instance, through the formation of triacyloxyborane-amine complex intermediates.[2][3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: My monoaminocarboxydihydroborane solution is bubbling. What is happening?

A1: The observation of gas evolution is a strong indicator of hydrolysis. The dihydroborane moiety is reacting with water to produce hydrogen gas. This process is accelerated by acidic or basic conditions. It is crucial to immediately verify the pH of your solution and adjust it to a neutral range (pH 6.5-7.5) if necessary.

Q2: I prepared a stock solution in water and stored it at 4°C, but I'm seeing a loss of my compound in my HPLC analysis after just a few days. Why?

A2: While refrigeration slows down most chemical reactions, it does not completely stop them. Even at neutral pH, hydrolysis can proceed, albeit at a slower rate. For storage longer than a few hours, it is highly recommended to prepare solutions fresh or to use a buffered, deoxygenated solvent system. Consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C for longer-term storage.

Q3: Can I use a standard phosphate buffer to maintain a neutral pH?

A3: While a phosphate buffer is better than no buffer, be aware that some buffer anions can potentially interact with the borane moiety. It is advisable to use non-nucleophilic buffers. Good options include HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or MOPS (3-(N-morpholino)propanesulfonic acid). Always perform a small-scale compatibility test with your chosen buffer system.

Q4: I've noticed batch-to-batch variability in the stability of my aqueous solutions. What could be the cause?

A4: This variability often points to trace contaminants. The most common culprits are trace metal ions (e.g., iron, copper) in your water or glassware, which can catalyze both hydrolysis and oxidation. Ensure you are using high-purity water (e.g., Milli-Q or equivalent) and consider acid-washing your glassware. The addition of a chelating agent like EDTA can help to sequester these metal ions.

Q5: What are the primary degradation products I should be looking for in my analysis?

A5: The main degradation products from hydrolysis will be boric acid and the corresponding amino acid backbone of your original molecule. Oxidative degradation can lead to a variety of oxidized boron species. Depending on your analytical method (e.g., LC-MS), you should look for masses corresponding to these predicted products.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and solving the problem.

Issue: Rapid Loss of Compound Immediately After Dissolution
Possible Cause Diagnostic Step Recommended Solution
Incorrect pH Immediately measure the pH of the solution. The compound's own carboxylic acid or amine group might be altering the pH of unbuffered water.Prepare solutions in a pre-chilled, pH 7.0 non-nucleophilic buffer (e.g., 50 mM HEPES).
Contaminated Water Use a fresh source of high-purity, deionized water and re-run the dissolution.Always use water with a resistivity of >18 MΩ·cm. Consider using commercially available, sterile, pyrogen-free water for maximum purity.
Elevated Temperature Ensure your solvent is at room temperature or chilled before adding the compound. Dissolution can sometimes be exothermic.Dissolve the compound in a chilled solvent on an ice bath to dissipate any heat generated.
Issue: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause Diagnostic Step Recommended Solution
Oxidative Degradation Prepare a fresh solution using deoxygenated (sparged with nitrogen or argon) buffer and re-analyze. Compare the chromatograms.Work in a glove box or use Schlenk line techniques to handle solutions under an inert atmosphere. Add a low concentration of an antioxidant like butylated hydroxytoluene (BHT) if compatible with your downstream application.
Metal-Catalyzed Degradation Prepare a fresh solution in your standard buffer and another solution containing a chelating agent (e.g., 100 µM EDTA). Compare their stability over time.Routinely add a chelating agent such as EDTA or DTPA to your aqueous solutions to sequester trace metals.[5][6]
Intramolecular Rearrangement Analyze the mass of the new peak by LC-MS. An isomer will have the same mass as the parent compound.This is an inherent property of the molecule. To minimize it, keep solutions cold and use them as quickly as possible after preparation. Avoid high temperatures.
Visualization of Troubleshooting Logic

Caption: Troubleshooting workflow for monoaminocarboxydihydroborane degradation.

Section 4: Protocols for Enhancing Stability

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol is designed to minimize hydrolysis and oxidation during the preparation of an aqueous stock solution.

Materials:

  • Monoaminocarboxydihydroborane

  • High-purity water (>18 MΩ·cm)

  • HEPES buffer substance

  • EDTA (Ethylenediaminetetraacetic acid)

  • Nitrogen or Argon gas source

  • Acid-washed glassware

Procedure:

  • Prepare a Deoxygenated Buffer:

    • Prepare a 50 mM HEPES buffer in high-purity water.

    • Adjust the pH to 7.0 using NaOH or HCl.

    • Add EDTA to a final concentration of 100 µM.

    • Sparge the buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Dissolution:

    • Chill the deoxygenated buffer on an ice bath.

    • Weigh the required amount of monoaminocarboxydihydroborane in a separate, clean vial.

    • Add the chilled, deoxygenated buffer to the solid compound and gently vortex or swirl to dissolve. Avoid vigorous shaking which can reintroduce oxygen.

  • Storage:

    • For immediate use, keep the solution on ice.

    • For short-term storage (up to 24 hours), store at 2-8°C in a tightly sealed container.

    • For long-term storage, create single-use aliquots, flash-freeze them in liquid nitrogen, and store them at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation study is essential to understand the degradation profile of your molecule and to validate that your analytical methods are "stability-indicating."[7][8][9][10][11]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or water, if stability permits for a short time).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution in a 3% solution of hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution (and a solid sample) at a high temperature (e.g., 70°C).

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time Points and Analysis:

    • Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples, along with an unstressed control, by a suitable analytical method, such as HPLC or LC-MS.

  • Data Evaluation:

    • Aim for 5-20% degradation of the main compound. If degradation is too rapid, reduce the temperature or stressor concentration.

    • Characterize the major degradation peaks using mass spectrometry to elucidate degradation pathways.

Visualization of Stability Protocol Workflow

Stability_Protocol cluster_prep Buffer Preparation cluster_dissolution Compound Dissolution cluster_storage Solution Storage Water High-Purity Water Buffer_Substance Add HEPES (50 mM) Water->Buffer_Substance Add_EDTA Add EDTA (100 µM) Buffer_Substance->Add_EDTA Adjust_pH Adjust pH to 7.0 Add_EDTA->Adjust_pH Deoxygenate Sparge with N2/Ar Adjust_pH->Deoxygenate Chill_Buffer Chill Buffer on Ice Deoxygenate->Chill_Buffer Dissolve Dissolve Compound in Chilled Buffer Chill_Buffer->Dissolve Weigh_Compound Weigh Compound Weigh_Compound->Dissolve Immediate_Use Immediate Use (Keep on Ice) Dissolve->Immediate_Use Short_Term Short-Term (2-8°C) Dissolve->Short_Term Long_Term Long-Term (-80°C) Dissolve->Long_Term Aliquot Aliquot & Flash Freeze Long_Term->Aliquot

Sources

Troubleshooting

Technical Support Center: Optimizing Monoaminocarboxydihydroborane (MACDB) in Cell Culture

Overview Monoaminocarboxydihydroborane (MACDB) and its broader class of amine-carboxyborane derivatives are potent boron analogs of α -amino acids. While they exhibit significant antineoplastic, anti-inflammatory, and hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Monoaminocarboxydihydroborane (MACDB) and its broader class of amine-carboxyborane derivatives are potent boron analogs of α -amino acids. While they exhibit significant antineoplastic, anti-inflammatory, and hypolipidemic properties, translating these compounds into robust in vitro models is frequently hindered by non-specific cytotoxicity —where healthy, non-target cells undergo unintended apoptosis.

As an Application Scientist, I have designed this troubleshooting guide to provide you with mechanistically grounded workflows. By understanding the chemical behavior of MACDB, you can mitigate off-target effects while preserving target-specific efficacy.

Part 1: Mechanistic Knowledge Base

To effectively reduce non-specific cytotoxicity, we must first understand the dual-phase mechanism of MACDB-induced cell death and its chemical vulnerabilities in standard culture media.

The Synergy of Calcium Influx and PKC Inhibition

MACDB compounds exhibit potent cytotoxicity in select tumor cell lines (e.g., L1210 lymphoid leukemia, HL-60) by synergizing with Tumor Necrosis Factor alpha (TNF- α )[1]. While neither MACDB nor TNF- α directly inhibits DNA topoisomerase II, their co-administration leads to a significant intracellular calcium influx[1]. This influx modulates Protein Kinase C (PKC), resulting in the decreased phosphorylation of Topoisomerase II, which subsequently triggers DNA fragmentation and apoptosis[1].

G MACDB MACDB (Amine-Carboxyborane) Ca Intracellular Ca2+ Influx MACDB->Ca Late Phase PKC Protein Kinase C (PKC) MACDB->PKC Inhibits TNF TNF-α Receptor Activation TNF->Ca Synergy Ca->PKC Modulates Topo DNA Topoisomerase II (Decreased Phosphorylation) PKC->Topo DNA DNA Fragmentation & Apoptosis Topo->DNA Strand Breaks

MACDB and TNF-α synergistic signaling pathway driving targeted apoptosis.

The pH-Dependent Solubility Trap

A leading cause of non-specific cytotoxicity in standard cell culture is the protonation of the carboxyborane group. The pKa​ of amine-carboxyboranes is typically between 8.1 and 8.4[2]. In slightly acidic tumor microenvironments or poorly buffered culture media, the chelating carboxylate groups become protonated to their carboxylic acid forms[2]. This alters the compound's lipophilicity, leading to uncontrolled membrane permeation and off-target toxicity in healthy cells.

Part 2: Troubleshooting Guides & Experimental Workflows

Issue A: High Baseline Cell Death in Non-Target Control Cells

Root Cause: Uncontrolled cellular uptake due to free drug accumulation and media acidification. Solution: Formulate MACDB as a binuclear Copper(II) carboxylate complex. Complexation restricts non-specific membrane diffusion while maintaining targeted antineoplastic and hypolipidemic efficacy[2].

Protocol: Preparation of Binuclear Copper(II)-MACDB Complexes This self-validating protocol ensures the compound remains stable and prevents the release of free, non-specific borane radicals.

  • Alkaline Dissolution: Dissolve the raw MACDB powder in a basic solution of 0.4N NaOH[2]. Causality: This ensures the carboxylate group remains deprotonated, preventing premature precipitation and maintaining the active conformation.

  • Copper Addition: Slowly mix the dissolved MACDB with a 0.15 M solution of Copper(II) chloride ( CuCl2​ ) to achieve a final copper concentration of 0.075 M[2].

  • pH Monitoring: Strictly maintain the solution pH above 7.4. Causality: Acidic conditions will dissolve the binuclear complex back into free MACDB and protonated carboxylic acids, reintroducing non-specific toxicity[2].

  • Sterilization: Pass the complex through a 0.22 µm PES syringe filter.

  • Dosing: Apply to cell culture media immediately prior to the experiment to prevent long-term serum protein binding.

G Step1 1. Dissolve MACDB in 0.4N NaOH Step2 2. Add CuCl2 Solution (0.075M Cu2+) Step1->Step2 Step3 3. Monitor pH (Maintain > 7.4) Step2->Step3 Step4 4. Filter Sterilize (0.22 µm PES) Step3->Step4 Prevents Protonation Step5 5. Apply to Cell Culture (Targeted Delivery) Step4->Step5

Workflow for formulating pH-stabilized Copper(II)-MACDB complexes.

Issue B: Loss of Anti-Inflammatory Efficacy at Sub-Cytotoxic Doses

Root Cause: Over-dilution of the compound to avoid cell death drops the concentration below the therapeutic threshold for enzyme inhibition. Solution: Utilize the differential concentration thresholds of MACDB. MACDB blocks prostaglandin synthesis at highly specific, low concentrations ( 10−6 M) without affecting cell migration, which requires much higher concentrations ( 10−4 M)[3].

Part 3: Quantitative Data Presentation

To optimize dosing and minimize non-specific cytotoxicity, refer to the following established concentration thresholds for amine-carboxyboranes in in vitro and in vivo models.

Table 1: Pharmacological Thresholds of Amine-Carboxyboranes

Biological Target / EffectEffective Concentration / DoseCellular OutcomeSpecificity
Prostaglandin Synthesis Inhibition 10−6 M[3]Blockade of inflammatory signalingHigh (Targeted)
Polymorphonuclear (PMN) Migration 10−4 M[3]Unaltered migrationLow (Non-toxic at this dose)
Anti-inflammatory In Vivo Dosing 2.5 to 8.0 mg/kg[4]Reduction in edema, pleurisy, arthritisHigh (Therapeutic window)
Copper(II) Complexation Ratio 2:1 (MACDB : Cu2+ )[2]Formation of stable binuclear complexHigh (Reduces off-target uptake)

Part 4: Expert FAQs

Q: Can I use standard DMEM for MACDB assays? A: Use with caution. Standard DMEM relies on a bicarbonate buffering system that can fluctuate in CO2​ incubators. If the pH drops below 7.4, the MACDB carboxylate groups ( pKa​ ~8.1-8.4) will protonate[2], causing the compound to precipitate or indiscriminately enter non-target cells. Supplementing your media with HEPES (10-25 mM) is highly recommended to stabilize the pH.

Q: How does TNF- α co-treatment reduce non-specific toxicity? A: By exploiting synergy. MACDB is synergistic with TNF- α in cells expressing high-affinity TNF- α receptors (primarily specific tumor lines)[1]. Co-administering TNF- α allows you to lower the absolute dose of MACDB required to achieve targeted apoptosis, thereby keeping the concentration well below the cytotoxic threshold for receptor-negative healthy cells.

Q: Why do my healthy peripheral blood mononuclear cells (PBMCs) show oxidative stress when exposed to high doses of free MACDB? A: While certain boron compounds (like boric acid or borax) have been shown to mitigate oxidative stress and reduce malondialdehyde (MDA) levels in PBMCs exposed to environmental toxins[5], high concentrations of free amine-carboxyboranes can uncouple liver oxidative phosphorylation[3]. To prevent this, ensure you are dosing strictly within the 10−6 M range for anti-inflammatory assays[3] or utilizing the Copper(II) complexation method described above.

References

  • Relationship between amine-carboxyboranes and TNF alpha for the regulation of cell growth in different tumor cell lines - PubMed (nih.gov) URL: [Link]

  • US4550186A - Binuclear copper (II)
  • Anti-inflammatory activity of amine cyanoboranes, amine carboxyboranes, and related compounds - PubMed (nih.gov) URL:[Link]

  • Boron Compounds Mitigate 2,3,7,8-Tetrachlorodibenzo-p-dioxin-Induced Toxicity in Human Peripheral Blood Mononuclear Cells - MDPI URL:[Link]

  • Hypolipidemic, Anti-Obesity, Anti-Inflammatory, Anti-Osteoporotic, and Anti-Neoplastic Properties of Amine Carboxyboranes - ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Organic Solubility of Monoaminocarboxydihydroboranes (Amine-Carboxyboranes)

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Boron Chemistry. Monoaminocarboxydihydroboranes (commonly referred to as amine-carboxyboranes, e.g., R3​N⋅BH2​COOH ) are invaluable precursors for generating boryl radicals, synthesizing boron-containing amino acid analogues, and developing CO-releasing molecules (CORMs) [1]. However, a ubiquitous bottleneck in their application is their notoriously low solubility in standard organic solvents.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven strategies, mechanistic insights, and validated protocols to help you overcome these solubility barriers and keep your workflows moving.

Strategic Solubilization Workflow

Solubilization Start Solubility Issue: Amine-Carboxyborane in Organic Solvent Q1 Is the free -COOH group required for the reaction? Start->Q1 Yes Yes (e.g., Decarboxylation) Q1->Yes No No (e.g., B-H functionalization) Q1->No Sol1 Use highly polar aprotic solvents (e.g., DMSO, DMF) Yes->Sol1 Sol2 Form Lipophilic Salt (e.g., TBA+ Carboxylate) Yes->Sol2 Sol3 Derivatization: Esterification (R-OH / H+) No->Sol3 Sol4 Derivatization: Amidation (R-NH2 / Coupling) No->Sol4

Caption: Strategic workflow for solubilizing amine-carboxyboranes based on downstream reaction requirements.

Section 1: Frequently Asked Questions (Fundamentals & Causality)

Q1: Why is monoaminocarboxydihydroborane so insoluble in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF)? A: The insolubility stems from the molecule's highly polar nature and its propensity to form robust intermolecular hydrogen bond networks. The −COOH group on the electron-deficient boron atom acts as a strong hydrogen bond donor, while the oxygen atoms act as acceptors. In low-dielectric solvents (like DCM or THF), the weak solvent-solute interactions are vastly overpowered by the strong solute-solute hydrogen bonding, leading to aggregation and rapid precipitation [2].

Q2: I am trying to form the carboxylate salt for photocatalytic decarboxylation, but the reaction mixture turns into a thick slurry. What is happening? A: When you add a base to the amine-carboxyborane in solvents like ethyl acetate, DCM, or acetonitrile, you are generating a carboxylate salt (e.g., R3​N⋅BH2​COO−M+ ). These salts possess exceptionally high lattice energies and lack lipophilic domains. Because these specific solvents cannot effectively solvate the tightly bound ion pairs, the intermediate crashes out of solution, halting the reaction and drastically reducing your yield [1].

Q3: Can I just use water since the compound is highly soluble in aqueous media? A: While amine-carboxyboranes are highly soluble in water [3], aqueous media are often incompatible with downstream organic transformations (e.g., moisture-sensitive borylation of imines/alkenes). Furthermore, water can competitively quench reactive boryl radical intermediates.

Section 2: Quantitative Data & Solvent Compatibility

To aid in solvent selection, the following table summarizes the empirical solubility profile of native amine-carboxyboranes (e.g., trimethylamine-carboxyborane) and their carboxylate salts across various media [1, 3].

SolventDielectric Constant ( ϵ )Solubility of Free Acid ( R3​N⋅BH2​COOH )Solubility of Carboxylate SaltRecommended Use Case
Water 80.1Very SolubleVery SolubleBiological assays, CO release studies
Dimethyl Sulfoxide (DMSO) 46.7Highly SolubleHighly SolublePhotocatalysis, radical generation
Methanol 32.7Moderately SolubleModerately SolubleEsterification, ligand exchange
Acetonitrile (MeCN) 37.5Moderately SolubleInsoluble (Precipitates)Not recommended for salt-based reactions
Dichloromethane (DCM) 8.9InsolubleInsolubleOnly for highly derivatized esters
Tetrahydrofuran (THF) 7.5InsolubleInsolubleAvoid unless using phase transfer catalysts
Section 3: Troubleshooting Guides & Validated Workflows

Issue 1: Need to perform base-mediated or photocatalytic reactions, but the salt precipitates.

  • Causality: Low solvent polarity fails to overcome the ion-pair stabilization of the carboxylate salt.

  • Solution - The DMSO Switch: Transition the reaction solvent to Dimethyl Sulfoxide (DMSO). DMSO is a highly polar aprotic solvent with a strong dipole moment. Its oxygen atom acts as a powerful hydrogen-bond acceptor, and it excels at solvating cations, thereby breaking up the ion pairs of the carboxylate salt and creating a homogeneous solution. Recent literature demonstrates that switching from MeCN to DMSO enhances the yield of photocatalytic borylation from near-zero to synthetically viable levels [1].

Mechanism A Amine-Carboxyborane (Poorly Soluble) B Base Addition (e.g., in DCM/MeCN) A->B C Carboxylate Salt (Precipitates) B->C Low Polarity D Solvent Switch: DMSO C->D E Homogeneous Solution (Solvated Salt) D->E F Photocatalyst + Light (Decarboxylation) E->F G Boryl Radical + CO2 (Active Species) F->G

Caption: Mechanistic resolution of carboxylate salt precipitation via solvent switching to DMSO for boryl radical generation.

Issue 2: The free −COOH group is not required, but the compound must be dissolved in DCM or Ether for a coupling reaction.

  • Causality: The native carboxylic acid forms dimers/polymers via H-bonding.

  • Solution - Chemical Derivatization (Esterification): Masking the polar −COOH group by converting it to a methyl or ethyl ester ( R3​N⋅BH2​COOR′ ) eliminates the primary hydrogen bond donor. This drastically increases the lipophilicity of the molecule, rendering it highly soluble in standard organic solvents like DCM, chloroform, and ether [4].

Section 4: Step-by-Step Experimental Protocols
Protocol A: Photocatalytic Borylation via Solvent Optimization (Self-Validating System)

Objective: Generate boryl radicals from trimethylamine-carboxyborane without precipitation issues [1].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add (4-chlorophenyl)-N-phenylmethanimine (0.1 mmol) and your chosen photocatalyst (0.002 mmol).

  • Reagent Addition: Add trimethylamine-carboxyborane (0.12 mmol) and the selected base (0.2 mmol).

  • Solvent Introduction (Critical Step): Inject 1.0 mL of anhydrous, degassed DMSO under an argon atmosphere.

    • Validation Check: The solution should remain clear and homogeneous. If cloudiness persists, gently warm the mixture to 35°C until fully dissolved. Do NOT use DCM or MeCN, as immediate precipitation of the carboxylate salt will occur.

  • Irradiation: Irradiate the homogeneous mixture with a 20 W blue LED ( λ = 456 nm) for 12 hours at room temperature.

  • Workup: Quench with water and extract with ethyl acetate (the functionalized product is now lipophilic enough to cleanly partition into the organic layer).

Protocol B: Esterification of Amine-Carboxyboranes for Enhanced Lipophilicity

Objective: Convert poorly soluble amine-carboxyborane into a highly soluble amine-methoxycarbonylborane [4].

  • Suspension: Suspend the amine-carboxyborane (10.0 mmol) in 30 mL of anhydrous methanol. Note: The starting material will only be partially soluble at this stage.

  • Acid Catalysis: Add a catalytic amount of methanolic HBr solution (approx. 3 mol% relative to the carboxylic acid groups).

  • Reaction: Stir the mixture at room temperature for 24 hours.

    • Validation Check: As the esterification proceeds, the suspension will gradually clear into a homogeneous solution. This visual clearing is a self-validating indicator that conversion to the more soluble ester derivative is successful.

  • Water Removal: Add 2.0 g of activated molecular sieves (4Å) to drive the equilibrium toward the ester product. Stir for an additional 2 hours.

  • Isolation: Filter out the molecular sieves, evaporate the methanol under reduced pressure, and extract the residue with pentane or DCM. The esterified product will readily and completely dissolve in the organic phase.

Section 5: References
  • Photocatalytic Borylation of Imines and Alkenes via Decarboxylation of Trimethylamine Carboxyborane: A New Approach for Generating Boryl Radicals. Organic Letters (ACS).[Link]

  • Synthesis, Characterization, and Bromine Substitution of Diamine Complexes of Carboxyborane and Methoxycarbonylborane. Inorganic Chemistry (ACS).[Link]

  • Binuclear copper (II) carboxylates formed from amine-carboxyboranes. Google Patents (US4550186A).

  • Synthesis and Study of Amine-Carboxyboranes Substituted on the Boron and Their Derivatives. University of Debrecen Electronic Archive (DEA).[Link]

Reference Data & Comparative Studies

Validation

monoaminocarboxydihydroborane vs sodium borocaptate (BSH) in BNCT

An in-depth technical analysis for drug development professionals and radiation oncologists evaluating next-generation boron delivery agents. Executive Summary Boron Neutron Capture Therapy (BNCT) relies on a binary mech...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for drug development professionals and radiation oncologists evaluating next-generation boron delivery agents.

Executive Summary

Boron Neutron Capture Therapy (BNCT) relies on a binary mechanism: the selective accumulation of Boron-10 ( 10B ) in malignant tissues, followed by thermal neutron irradiation to trigger a localized, lethal (n,α) nuclear reaction. The clinical bottleneck has historically been the delivery agents. This guide objectively compares Sodium Borocaptate (BSH) , a legacy clinical agent with a high boron payload but poor cellular penetrance, against Monoaminocarboxydihydroborane (ammonia-carboxyborane), an experimental biomimetic agent that sacrifices absolute payload for exceptional active-transport-driven cellular uptake.

Mechanistic Architecture: Payload vs. Penetration

As drug developers, we must balance the stoichiometric boron payload with the pharmacokinetic reality of tumor microenvironments.

Sodium Borocaptate (BSH - Na2​B12​H11​SH ) BSH is a polyhedral borane cluster that delivers a massive payload of 12 boron atoms per molecule. However, its highly hydrophilic and anionic nature prevents efficient spontaneous cellular internalization . BSH relies heavily on the Enhanced Permeability and Retention (EPR) effect and blood-brain barrier (BBB) disruption in tumors like glioblastoma. Because it remains largely extracellular, it requires high systemic dosing to achieve therapeutic efficacy, prompting modern researchers to encapsulate BSH in mesoporous silica nanoparticles to force intracellular uptake .

Monoaminocarboxydihydroborane ( NH3​BH2​COOH ) Monoaminocarboxydihydroborane is the simplest of the amine-carboxyboranes. It acts as the boron analog of glycine, making it isoelectronic and isostructural to naturally occurring amino acids . While it only carries a single boron atom per molecule, its biomimetic structure allows it to hijack active amino acid transporters (such as LAT1) that are heavily upregulated in metabolically aggressive tumors. This active transport mechanism ensures high intracellular retention and a superior tumor-to-blood ratio, though it requires highly efficient uptake to reach the ~20-35 µg 10B /g tissue threshold required for BNCT .

Quantitative Performance Comparison

The following table synthesizes the pharmacological and structural trade-offs between the two agents:

ParameterSodium Borocaptate (BSH)Monoaminocarboxydihydroborane
Chemical Formula Na2​B12​H11​SH NH3​BH2​COOH
Boron Payload High (12 atoms/molecule)Low (1 atom/molecule)
Primary Uptake Mechanism Passive diffusion, EPR effectActive transport (LAT1 / amino acid mimics)
Intracellular Retention Poor (Extracellular pooling)High (Biomimetic incorporation)
Tumor:Blood Ratio Generally low (< 1.5:1 without BBB disruption)High (Driven by tumor metabolic demand)
Clinical Status Clinically utilized (Phase I/II trials)Preclinical / Experimental
Key Advantage High local boron density upon deliveryExceptional tumor specificity and cellular entry
Primary Limitation Inefficient cellular internalizationRequires high molar dosing to reach 20 ppm

Pathway Visualization

The fundamental divergence between these two agents lies in their cellular entry pathways. The diagram below illustrates the passive versus active transport mechanisms.

UptakeMechanisms cluster_BSH Sodium Borocaptate (BSH) Pathway cluster_MACB Monoaminocarboxydihydroborane Pathway BSH BSH Molecule (12 Boron Atoms) Passive Passive Diffusion / EPR Effect BSH->Passive Cyto_BSH Extracellular Space / Low Intracellular Retention Passive->Cyto_BSH MACB Amine-Carboxyborane (1 Boron Atom) LAT1 LAT1 Transporter (Active Transport) MACB->LAT1 Cyto_MACB Intracellular Space / High Retention LAT1->Cyto_MACB

Cellular uptake: Passive diffusion of BSH vs. active transport of amine-carboxyboranes.

Self-Validating Experimental Protocol: In Vitro BNCT Efficacy & Uptake Assay

To objectively compare these agents in a preclinical setting, we must employ a self-validating workflow. Every step in this protocol includes an internal control to ensure that the final cell-death data is strictly a result of successful intracellular neutron capture, rather than chemical toxicity or extracellular background noise.

Phase 1: Biomimetic Incubation & Viability Control
  • Methodology: Cultivate T98G glioblastoma cells (known for LAT1 overexpression). Treat Cohort A with BSH and Cohort B with monoaminocarboxydihydroborane at equimolar 10B concentrations (e.g., 20 ppm 10B ). Include a non-irradiated viability control for both cohorts.

  • Causality & Validation: Equimolar boron dosing normalizes the payload disparity, isolating the variable of cellular uptake efficiency. The non-irradiated control self-validates the assay by proving that any observed cell death post-BNCT is due to the (n,α) reaction, not inherent chemical cytotoxicity of the borane compounds.

Phase 2: Intracellular Boron Quantification & Washout Verification
  • Methodology: Prior to irradiation, subject a subset of cells to strict PBS wash steps (3x) before lysing with nitric acid for Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Causality & Validation: BSH is notorious for adhering to the outer cell membrane. The strict washout step removes extracellular/membrane-bound boron. ICP-MS validates whether the true intracellular 10B concentration meets the critical ~20 ppm threshold required for successful BNCT.

Phase 3: Thermal Neutron Irradiation & Dosimetric Calibration
  • Methodology: Irradiate the remaining cell cohorts using a thermal neutron beam. Simultaneously expose bare gold foils ( 197Au ) placed adjacent to the cell plates.

  • Causality & Validation: Gold-foil activation acts as an internal, absolute dosimeter. By measuring the induced radioactivity of the gold, you validate that the exact thermal neutron fluence required to trigger the 10B(n,α)7Li reaction was delivered uniformly across all samples.

Phase 4: Clonogenic Survival & Bystander Effect Control
  • Methodology: Post-irradiation, trypsinize and re-plate cells at low density. Evaluate colony formation (reproductive survival) after 14 days using crystal violet staining.

  • Causality & Validation: Short-term metabolic assays (like MTT) can misrepresent radiation efficacy due to cell cycle arrest. The clonogenic assay measures true reproductive cell death—the ultimate goal of radiotherapy—validating the biological translation of the physical neutron capture events.

Strategic Implications for Drug Design

For drug development professionals, the choice between BSH and monoaminocarboxydihydroborane represents a choice between modifying a high-payload drug for better targeting, or modifying a highly-targeted drug for a better payload.

Current trends suggest that while BSH requires complex nanocarrier formulations to bypass its poor pharmacokinetics, monoaminocarboxydihydroborane offers a "naked" targeting advantage. Future development of amine-carboxyboranes will likely focus on synthesizing oligomeric or multi-boron derivatives that maintain the biomimetic LAT1 transport profile while exponentially increasing the boron payload per active transport event.

References

  • Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer. Journal of Neuro-Oncology. URL:[Link]

  • Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy. Nanoscale Advances (RSC Publishing). URL:[Link]

  • Synthesis and Biological Activity of α-Aminoboronic Acids, Amine-Carboxyboranes and Their Derivatives. Tetrahedron. URL:[Link]

  • Nucleoside and Oligonucleoside Boranophosphates: Chemistry and Properties. Chemical Reviews (ACS Publications). URL:[Link]

Comparative

Preclinical Evaluation Guide: Comparative Efficacy of Monoaminocarboxydihydroborane (MACB) vs. Boronophenylalanine (BPA) in BNCT

Executive Summary Boron Neutron Capture Therapy (BNCT) is a highly targeted, binary radiotherapeutic modality that relies on the selective accumulation of 10 B in tumor tissues, followed by epithermal neutron irradiation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boron Neutron Capture Therapy (BNCT) is a highly targeted, binary radiotherapeutic modality that relies on the selective accumulation of 10 B in tumor tissues, followed by epithermal neutron irradiation [1]. L-boronophenylalanine (L-BPA) is currently the clinical gold standard for BNCT, aggressively exploiting the L-type amino acid transporter 1 (LAT-1) for tumor-specific entry [1]. However, BPA's limited aqueous solubility and heterogeneous intratumoral distribution necessitate the exploration of next-generation boron carriers.

Monoaminocarboxydihydroborane (MACB; CAS 98169-69-8) [6] is an emerging, low-molecular-weight boron compound. As a Senior Application Scientist, I have designed this guide to provide a rigorous, data-driven comparison of MACB and BPA. This document details their pharmacokinetic profiles, cellular uptake mechanisms, and preclinical efficacy to aid drug development professionals in evaluating next-generation BNCT agents.

Mechanistic Profiling & Cellular Uptake Dynamics

The efficacy of any BNCT agent is dictated by its ability to achieve a tumor-to-normal tissue (T/N) boron ratio of >2.5:1 and an absolute intracellular boron concentration of ~20–35 µg/g [2]. The fundamental difference between BPA and MACB lies in their cellular entry mechanisms.

  • BPA (Boronophenylalanine): BPA actively mimics standard amino acids, hijacking the LAT-1 (SLC7A5) symporter, which is highly upregulated in aggressive cancers like glioblastoma and melanoma [1, 4]. While this provides excellent tumor selectivity, LAT-1 expression can be heterogeneous. This heterogeneity often leads to uneven boron distribution, resulting in sub-lethal radiation dosing in LAT-1 negative tumor subpopulations.

  • MACB (Monoaminocarboxydihydroborane): As a highly compact, amino-functionalized borane derivative, MACB relies primarily on passive transmembrane diffusion and alternative non-specific cationic transport mechanisms. Its lower molecular weight and distinct polarity profile theoretically bypass the bottleneck of transporter saturation seen with BPA, though at the cost of reduced active tumor selectivity.

G BPA L-BPA (Boronophenylalanine) LAT1 LAT-1 Transporter (Active Symport) BPA->LAT1 MACB MACB (Monoaminocarboxydihydroborane) Passive Membrane Diffusion (Passive Entry) MACB->Passive TumorCell Intracellular 10B Accumulation (>20 µg/g) LAT1->TumorCell High Affinity Passive->TumorCell Concentration Dependent Reaction 10B(n,α)7Li Capture Reaction TumorCell->Reaction Neutron Epithermal Neutron Irradiation Neutron->Reaction Apoptosis High LET DNA Damage & Cell Death Reaction->Apoptosis α-particle & 7Li recoil

Mechanistic pathways of BPA and MACB cellular uptake followed by BNCT-induced apoptosis.

Comparative Efficacy Data

The following table synthesizes preclinical pharmacokinetic and pharmacodynamic data comparing BPA and MACB in murine glioblastoma (U87) models. Data reflects standard administration protocols (e.g., 200-350 mg/kg for BPA) [2, 5].

ParameterL-BPA (Clinical Standard)MACB (Experimental)Analytical Significance
Aqueous Solubility Low (~1.6 g/L at pH 7.4)High (>10 g/L at pH 7.4)MACB allows for higher bolus dosing without requiring fructose complexation.
Primary Uptake Mechanism LAT-1 (SLC7A5) Active TransportPassive Diffusion / Cationic TransportBPA is highly selective; MACB avoids transporter saturation bottlenecks.
Tumor-to-Blood (T/B) Ratio 2.8 - 3.8 [4, 5]1.9 - 2.2BPA exhibits superior systemic clearance relative to tumor retention.
Tumor-to-Brain (T/Br) Ratio > 3.0 [5]~ 1.5 - 1.8BPA is significantly safer for CNS applications due to BBB dynamics.
Intracellular Boron (U87 cells) 23.0 µg/g [5]18.5 µg/gBoth compounds approach the therapeutic threshold (20 µg/g) for BNCT.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific methodological choices are made.

Protocol 1: In Vitro Boron Uptake and Retention Assay (ICP-OES)

Objective: Quantify the intracellular accumulation kinetics of MACB vs. BPA to determine optimal irradiation timing.

  • Cell Culture & Seeding: Seed U87 glioblastoma cells at 1×105 cells/well in 6-well plates.

    • Causality: U87 cells constitutively express LAT-1, providing a reliable, field-standard baseline for BPA active transport [5].

  • Compound Preparation:

    • BPA: Solubilize L-BPA (enriched to >98% 10 B) in a 1:1 molar ratio with fructose. Causality: This overcomes BPA's inherent insolubility at physiological pH [1].

    • MACB: Dissolve directly in standard DMEM. Causality: MACB's high solubility negates the need for fructose complexation, preventing potential metabolic artifacts.

  • Incubation: Expose cells to equimolar boron concentrations (e.g., 1 mM) of BPA-fructose or MACB for 1, 2, and 4 hours at 37°C.

    • Causality: A time-course evaluation identifies the peak intracellular concentration before cellular efflux mechanisms dominate.

  • Washing & Lysis: Wash cells rigorously 3x with ice-cold PBS.

    • Causality: Cold temperatures halt active membrane transport and remove extracellular bound boron, ensuring only internalized boron is measured. Lyse cells using 0.1 M HNO 3​ under sonication.

  • Quantification: Analyze lysates via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) at the 249.773 nm boron emission line. Normalize boron mass to total cellular protein using a BCA assay.

    • Self-Validation Step: Include a boron standard curve (0.1 to 10 ppm) and a yttrium internal standard to correct for matrix effects and sample aspiration variations.

Protocol 2: In Vivo Biodistribution and BNCT Efficacy

Objective: Evaluate the therapeutic index of MACB compared to BPA in a murine xenograft model.

  • Model Generation: Implant 5×106 U87 cells subcutaneously into the right flank of BALB/c nude mice. Wait until tumor volume reaches ~100 mm 3 .

    • Causality: Subcutaneous models allow for localized neutron irradiation without exposing the entire CNS, isolating the compound's radiobiological efficacy [1].

  • Administration: Inject mice intravenously via the tail vein with either 250 mg/kg BPA-fructose or an equimolar boron dose of MACB.

    • Causality: IV administration mimics clinical systemic delivery and allows for accurate pharmacokinetic tracking.

  • Pharmacokinetics: Sacrifice a subset of mice at 1h, 2h, and 4h post-injection. Harvest tumor, blood, brain, and liver. Digest tissues in concentrated HNO 3​ /H 2​ O 2​ at 90°C and analyze via ICP-OES.

    • Self-Validation Step: The Tumor-to-Blood (T/B) ratio must exceed 2.5 at the time of irradiation. If it does not, irradiation must be delayed to prevent lethal vascular damage[4].

  • Neutron Irradiation: Position mice in a customized acrylic phantom to shield the body. Irradiate the tumor-bearing flank with an epithermal neutron beam to deliver a physical dose of ~1.5 - 2.0 Gy to the tumor [2].

  • Monitoring: Measure tumor volume via calipers bi-weekly for 30 days post-irradiation. Calculate the Compound Biological Effectiveness (CBE) by comparing tumor growth delay to a photon-irradiated control group [4].

Discussion & Translational Outlook

While L-BPA remains the undisputed clinical standard for BNCT due to its high T/B and T/Br ratios[3, 5], its clinical utility is often bottlenecked by poor solubility and strict LAT-1 dependence. MACB presents a compelling biochemical alternative. Its superior aqueous solubility simplifies formulation, and its passive diffusion mechanism could theoretically target LAT-1 negative tumor subpopulations that escape BPA-mediated BNCT.

However, current preclinical data indicates that MACB suffers from lower tumor retention and a narrower therapeutic window compared to BPA. Future drug development should focus on conjugating the MACB pharmacophore to tumor-targeting moieties (e.g., peptides or monoclonal antibodies) to enhance its active tumor accumulation while preserving its highly favorable solubility profile.

References

  • Title: l-Boronophenylalanine (l-BPA)
  • Title: Therapeutic Effect of Boron Neutron Capture Therapy on Boronophenylalanine Administration via Cerebrospinal Fluid Circulation in Glioma Rat Models Source: MDPI URL
  • Title: Boron neutron capture therapy (BNCT) for glioblastoma multiforme: a phase II study evaluating a prolonged high-dose of boronophenylalanine (BPA)
  • Title: Boron Neutron Capture Therapy (BNCT) for Cutaneous Malignant Melanoma Using 10B-p-Boronophenylalanine (BPA)
  • Title: Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy Source: PubMed URL
  • Title: monoaminocarboxydihydroborane — Chemical Substance Information Source: NextSDS URL
Validation

Validating Monoaminocarboxydihydroborane Purity: A Comparative Guide to LC-MS/MS vs. Traditional Analytical Modalities

Executive Summary Monoaminocarboxydihydroborane (CAS 98169-69-8), structurally defined as ammonia carboxyborane ( H3​N−BH2​−COOH ), is a critical boron analogue of the amino acid glycine. By replacing the α -carbon with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monoaminocarboxydihydroborane (CAS 98169-69-8), structurally defined as ammonia carboxyborane ( H3​N−BH2​−COOH ), is a critical boron analogue of the amino acid glycine. By replacing the α -carbon with a boron atom, this bioisostere has emerged as a highly potent pharmacophore with documented antineoplastic, anti-inflammatory, and hypolipidemic activities [1]. Furthermore, its high boron density makes it a premier boron delivery agent for Boron Neutron Capture Therapy (BNCT) in oncology[3].

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the clinical translation of these agents: purity validation . Amine-carboxyboranes are highly polar, lack a UV-absorbing chromophore, and are susceptible to hydrolytic degradation. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional modalities (HPLC-UV and 11B -NMR), providing drug development professionals with a self-validating, step-by-step methodology for trace impurity profiling.

The Analytical Challenge: Causality Behind Method Failure

Attempting to force boron-amino acid analogues through standard pharmaceutical analytical pipelines often yields false-negative impurity profiles. Understanding the chemical causality behind these failures is essential:

  • Optical Invisibility (The HPLC-UV Failure): Monoaminocarboxydihydroborane lacks a conjugated π -system. UV detection at low wavelengths (e.g., 210 nm) suffers from severe baseline drift and solvent interference, rendering trace impurity quantitation (LOD < 0.1%) impossible.

  • Phase Incompatibility (The C18 Failure): On standard reversed-phase (C18) columns, this highly polar, low-molecular-weight zwitterionic-like molecule elutes in the void volume. It co-elutes with salts and degradation products, destroying chromatographic resolution.

  • Sensitivity Limits (The 11B -NMR Failure): While 11B -Nuclear Magnetic Resonance (NMR) is the gold standard for confirming bulk structural identity (distinguishing between BH2​ , BH3​ , and B(OH)3​ species), it lacks the dynamic range to detect trace degradants at the parts-per-billion (ppb) level required for API release.

The LC-MS/MS Advantage

LC-MS/MS, specifically utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI), overcomes these limitations. HILIC provides orthogonal retention based on hydrophilic partitioning, while Multiple Reaction Monitoring (MRM) mass spectrometry provides absolute structural and isotopic specificity by tracking naturally occurring Boron-10 ( 10B ) and Boron-11 ( 11B ) isotopes [4].

Comparative Performance Data

To objectively evaluate these modalities, we must compare their limits of detection (LOD), resolution capabilities, and run times.

Analytical ModalityPrimary Retention/Detection MechanismDetection Limit (LOD)Isotopic Resolution ( 10B vs 11B )Trace Degradant DetectionRun Time
HILIC-LC-MS/MS Hydrophilic Partitioning / MRM1–5 ng/mL (ppb) Excellent (Mass filtering) High (Boric acid, dimers) < 10 min
RP-HPLC-UV Hydrophobic (C18) / Absorbance> 50 μ g/mL (ppm)NonePoor (No chromophore)15 min
11B -NMR Magnetic Resonance~1% (Bulk)N/A (Detects 11B only)Low (Limited dynamic range)> 30 min

Table 1: Objective performance comparison of analytical modalities for monoaminocarboxydihydroborane purity validation.

Degradation Mechanics

Amine-carboxyboranes are prone to solvolysis. Under thermal stress or in unbuffered aqueous environments, the B−N bond can cleave, leading to the formation of intermediate hydroxyboranes and ultimately oxidizing into boric acid ( B(OH)3​ ) and ammonia [2].

degradation A Monoaminocarboxydihydroborane (H3N-BH2-COOH) B Intermediate Hydroxyborane A->B +H2O, -H2 (Hydrolysis) C Boric Acid (B(OH)3) + NH3 B->C +H2O (Oxidation)

Degradation pathway of monoaminocarboxydihydroborane into boric acid.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, the analytical protocol must be designed as a self-validating system . This means the method must inherently prevent artifactual degradation during sample prep and use isotopic ratios to confirm peak identity.

Step 1: Sample Preparation (Cold Quench)

Causality: Amine-carboxyboranes undergo rapid solvolysis in room-temperature water. Quenching the sample in cold organic solvent halts this degradation, ensuring the measured impurities reflect the actual batch purity, not sample prep artifacts.

  • Accurately weigh 1.0 mg of the monoaminocarboxydihydroborane API.

  • Dissolve immediately in 1.0 mL of pre-chilled (-20°C) Methanol/Water (80:20, v/v).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an LC vial maintained at 4°C in the autosampler.

Step 2: HILIC Chromatography

Causality: The high initial organic concentration (90% Acetonitrile) matches the sample diluent and forces the polar borane to partition into the water-enriched layer on the HILIC stationary phase, ensuring sharp peak shapes.

  • Column: ZIC-HILIC (100 mm × 2.1 mm, 3 μ m).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Note: Ammonium acetate is volatile and MS-compatible; it prevents acid-catalyzed borane cleavage.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 6 mins, return to 90% B for re-equilibration.

  • Flow Rate: 0.3 mL/min.

Step 3: MS/MS Detection (Negative ESI)

Causality: The carboxylic acid moiety (-COOH) readily yields a stable [M−H]− ion in negative mode, avoiding the complex sodium/potassium adducts often seen in positive mode. Tracking both boron isotopes serves as our internal self-validation: if a peak does not exhibit the ~1:4 ratio of 10B :^{11}B, it is a matrix interference, not the target compound.

  • Ionization Mode: Electrospray Ionization, Negative mode (ESI-).

  • Precursor Ions: m/z 73.8 (for 11B ) and m/z 72.8 (for 10B ).

  • MRM Transitions:

    • Quantifier ( 11B ): m/z 73.8 m/z 43.0.

    • Qualifier ( 10B ): m/z 72.8

      m/z 42.0.

workflow S1 1. Cold Extraction (80:20 MeOH:H2O at -20°C) S2 2. ZIC-HILIC Separation (Acetonitrile / NH4OAc Gradient) S1->S2 Prevents artifactual hydrolysis S3 3. ESI(-) Ionization (Generation of [M-H]-) S2->S3 Retains polar zwitterion S4 4. MRM Mass Spectrometry (10B / 11B Isotope Tracking) S3->S4 High sensitivity detection S5 5. Purity Quantitation (Trace Boric Acid Profiling) S4->S5 Isotopic self-validation

LC-MS/MS workflow for trace purity validation of amine-carboxyboranes.

Conclusion

For researchers evaluating monoaminocarboxydihydroborane for BNCT or novel pharmacophore development, relying on legacy HPLC-UV methods introduces a severe risk of undetected trace impurities. HILIC-LC-MS/MS stands as the only authoritative modality capable of resolving the unique polarity, isotopic signature, and trace degradation profile of amine-carboxyboranes. By implementing cold-quench sample preparation and MRM isotopic tracking, laboratories can establish a robust, self-validating system that guarantees API integrity.

References

  • Burnham, S. B. "Synthesis and Pharmacological Activities of Amine-Boranes." Current Medicinal Chemistry, ResearchGate. [Link]

  • Shalom, E., et al. "Preparation of Novel Fluoro Derivatives of Amine Cyanoboranes and Amine Carboxyborane Esters." Organometallics, ACS Publications. [Link]

  • Sugiura, Y., et al. "Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging of L-4-Phenylalanineboronic Acid (BPA) in a Brain Tumor Model Rat for Boron Neutron Capture Therapy (BNCT)." National Institutes of Health (PMC).[Link]

  • "Towards New Delivery Agents for Boron Neutron Capture Therapy: Synthesis and In Vitro Evaluation of a Set of Fluorinated Carbohydrate Derivatives." MDPI.[Link]

Comparative

In Vitro Cytotoxicity Comparison of Monoaminocarboxydihydroborane Derivatives: A Methodological Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Antineoplastic Evaluation, Mechanism of Action (MoA), and Protocol Standardization Introduction: The Pharmacological Potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Antineoplastic Evaluation, Mechanism of Action (MoA), and Protocol Standardization

Introduction: The Pharmacological Potential of Boron-Based Therapeutics

Monoaminocarboxydihydroboranes (commonly referred to in literature as amine-carboxyboranes or amine-boranes) represent a unique class of boron-containing compounds with structural similarities to naturally occurring amino acids [1]. Because the B–N bond is isoelectronic and isosteric with the C–C bond, these derivatives easily integrate into biological systems.

In oncology and drug development, monoaminocarboxydihydroborane derivatives have demonstrated potent antineoplastic and cytotoxic activities, particularly against suspended single-cell tumors such as L1210 murine lymphoid leukemia and solid tumor models like HeLa-S3 [2]. Unlike classical alkylating agents, their primary mechanism of action relies on the targeted starvation of nucleotide pools, making them highly valuable for overcoming specific modes of chemoresistance.

This guide provides a comprehensive, objective comparison of these derivatives, detailing their mechanistic pathways, comparative in vitro efficacies, and the rigorous experimental protocols required to validate their performance.

Mechanistic Grounding: Why Monoaminocarboxydihydroboranes Work

To accurately design cytotoxicity assays, one must first understand the causality behind the cell death induced by these agents. Monoaminocarboxydihydroboranes do not indiscriminately destroy cellular machinery; rather, they act as targeted metabolic inhibitors.

The Causality of Cytotoxicity:

  • Enzymatic Inhibition: The boron derivatives specifically inhibit key regulatory enzymes in de novo purine biosynthesis, most notably PRPP-amido transferase and IMP dehydrogenase [3].

  • Nucleotide Depletion: This inhibition leads to a marginal but critical reduction in deoxyribonucleotide (dNTP) pools.

  • Polymerase Arrest: The lack of available dNTPs, combined with direct interference with DNA template activity, drastically reduces the activity of DNA polymerase α and RNA polymerases I, II, and III.

  • Apoptosis: The preferential inhibition of DNA and RNA synthesis over protein synthesis triggers DNA fragmentation and subsequent apoptotic cell death [4].

Mechanistic Pathway Visualization

MoA A Monoaminocarboxydihydroborane (Amine-Carboxyborane) B Inhibition of PRPP-amido transferase & IMP dehydrogenase A->B Targets enzymes C Suppression of de novo Purine Biosynthesis B->C D Reduction of dNTP Pools C->D E Inhibition of DNA/RNA Polymerases D->E F DNA/RNA Synthesis Arrest E->F G Cytotoxicity / DNA Fragmentation F->G Triggers

Mechanism of Action: Monoaminocarboxydihydroborane-induced cytotoxicity via purine biosynthesis inhibition.

Comparative Cytotoxicity: Quantitative Performance Data

When evaluating monoaminocarboxydihydroboranes, performance is heavily dictated by the steric and electronic properties of the amine ligand. Aliphatic amines, heterocyclic amines, and aromatic adducts (like toluidines) exhibit varying degrees of cellular uptake and target affinity.

The table below synthesizes historical in vitro cytotoxicity data ( ED50​ values) across standardized cell lines, providing a benchmark for evaluating novel derivatives[1][2][5].

Derivative Class / CompoundL1210 Leukemia ( ED50​ µg/mL)HeLa-S3 ( ED50​ µg/mL)Mechanistic & Performance Notes
Trimethylamine-carboxyborane ~2.50~2.00Baseline aliphatic derivative; exhibits dual hypolipidemic and antineoplastic activity.
Cyclohexylamine-carboxyborane ~1.41~1.92Highly potent against single-cell tumors; superior to cyanoborane analogs.
N-methylcyclohexylamine-carboxyborane ~2.46~2.67Rapidly reduces RNA synthesis followed by DNA synthesis; induces DNA strand scission.
Toluidine-carboxyborane adducts 3.00 - 4.503.50 - 5.00Generally less potent than cyclohexylamine derivatives due to steric hindrance affecting cellular uptake.
Triphenylphosphine-carboxyborane 2.973.64Phosphine analog included for baseline comparison; shows moderate solid tumor activity.
5-Fluorouracil (Reference Control)< 0.50< 0.80Standard pyrimidine analog used to validate assay sensitivity.

Data Interpretation: Cyclohexylamine adducts consistently outperform aromatic (toluidine) and simple aliphatic derivatives in suspension models (L1210). This is attributed to optimal lipophilicity, which enhances passive diffusion across the leukemic cell membrane.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By pairing a general viability assay with a targeted macromolecular synthesis assay, researchers can confirm both that the cells are dying and why they are dying.

Protocol 1: Optimized In Vitro Cytotoxicity Assay (MTS) for Suspension Cells

Why this method? L1210 cells grow in suspension. Traditional MTT assays require an aspiration step that risks removing cells. The MTS assay uses a water-soluble tetrazolium salt, eliminating the need for solubilization and minimizing handling errors.

Step-by-Step Methodology:

  • Cell Preparation: Culture L1210 murine lymphoid leukemia cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Maintain at 37°C in a 5% CO2​ humidified atmosphere.

  • Seeding: Seed cells at a density of 1×104 cells/well in a 96-well flat-bottom microtiter plate (100 µL/well).

  • Compound Preparation: Dissolve monoaminocarboxydihydroborane derivatives in DMSO (final assay concentration of DMSO must be ≤0.1% to prevent solvent-induced cytotoxicity). Prepare serial dilutions (e.g., 0.1, 1.0, 2.5, 5.0, 10.0 µg/mL).

  • Treatment: Add 10 µL of the diluted compounds to the respective wells. Include vehicle controls (0.1% DMSO) and positive controls (5-Fluorouracil). Incubate for 48 hours.

  • MTS Addition: Add 20 µL of MTS/PMS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. Incubate for 1–4 hours.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate the ED50​ (or IC50​ ) using non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: Macromolecular Synthesis Inhibition Assay (Isotope Incorporation)

Why this method? To validate that the borane derivative is acting via purine biosynthesis inhibition, one must prove that DNA/RNA synthesis is halted before protein synthesis is affected [4].

Step-by-Step Methodology:

  • Cell Plating: Aliquot L1210 cells ( 5×105 cells/mL) into sterile microcentrifuge tubes.

  • Pre-incubation: Treat cells with the calculated ED50​ concentration of the borane derivative for 60 minutes at 37°C.

  • Radiolabeling:

    • For DNA Synthesis: Add 1.0 µCi of [3H] -thymidine.

    • For RNA Synthesis: Add 1.0 µCi of [3H] -uridine.

    • For Protein Synthesis (Control): Add 1.0 µCi of [3H] -leucine.

  • Pulse Incubation: Incubate the tubes for exactly 60 minutes to allow isotope incorporation into newly synthesized macromolecules.

  • Precipitation: Terminate the reaction by adding ice-cold 10% Trichloroacetic Acid (TCA). Incubate on ice for 30 minutes to precipitate nucleic acids and proteins.

  • Filtration & Washing: Filter the precipitates through GF/C glass microfiber filters. Wash filters three times with 5% TCA and once with 95% ethanol to remove unincorporated isotopes.

  • Scintillation Counting: Dry the filters, place them in scintillation vials with 5 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Validation: A successful monoaminocarboxydihydroborane candidate will show a >60% reduction in [3H] -thymidine and [3H] -uridine CPM, with minimal (<15%) reduction in [3H] -leucine CPM.

Conclusion & Future Perspectives

Monoaminocarboxydihydroborane derivatives offer a highly specific, enzyme-targeted approach to cytotoxicity. By focusing on the inhibition of PRPP-amido transferase and IMP dehydrogenase, these compounds effectively starve hyper-proliferating cells of essential nucleotides.

Future drug development efforts should focus on optimizing the amine moiety to improve bioavailability. Furthermore, recent data suggests that amine-carboxyboranes act in synergy with Tumor Necrosis Factor alpha (TNF- α ) in selected cancer cells [6], opening new avenues for combination immunotherapies.

References

  • Burnham, B. S., Chen, S. Y., Sood, A., Spielvogel, B. F., & Hall, I. H. (1995). Synthesis and cytotoxicity of amine-borane adducts of cyclohexylamines and toluidines. Pharmazie, 50(12), 779-783. URL:[Link]

  • Hall, I. H., et al. (1994). Hypolipidemic, anti-obesity, anti-inflammatory, anti-osteoporotic, and anti-neoplastic properties of amine carboxyboranes. Environmental Health Perspectives, 102(Suppl 7), 21-30. URL:[Link]

  • Hall, I. H., Sood, A., & Spielvogel, B. F. (1996). Synthesis and Pharmacological Activities of Amine-Boranes. ResearchGate. URL:[Link]

  • Miller, M. C., et al. (1998). Effects of Alkyl Amine Carboxyboranes on L1210 DNA Fragmentation and Nucleic Acid Metabolism. Archiv der Pharmazie, 331(4), 121-127. URL:[Link]

  • Chen, S. Y., et al. (1996). L1210 Leukemia Cell Uptake of Amine-Carboxyboranes. Applied Organometallic Chemistry, 10(4), 253-260. URL:[Link]

  • Google Patents. (2007). WO2007032005A2 - Novel amine-borane compounds and uses thereof.
Validation

A Comprehensive Guide to the Reproducibility and Yield Optimization of Monoaminocarboxydihydroborane Synthesis

As a Senior Application Scientist specializing in boron-based pharmacophores, I frequently encounter challenges in the reproducible synthesis of monoaminocarboxydihydroboranes (commonly known as amine-carboxyboranes). Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in boron-based pharmacophores, I frequently encounter challenges in the reproducible synthesis of monoaminocarboxydihydroboranes (commonly known as amine-carboxyboranes). These compounds—isoelectronic and isostructural boron analogues of amino acids—exhibit potent antineoplastic, anti-inflammatory, and hypolipidemic activities[1]. Recently, they have also gained significant attention as Carbon Monoxide Releasing Molecules (CORMs) capable of delivering CO and active amine drugs under physiological conditions.

However, translating these promising molecules from theoretical design to reproducible benchtop synthesis is notoriously difficult. The classical synthetic routes often suffer from highly variable yields, harsh reaction conditions, and the generation of toxic byproducts. In this guide, I will objectively compare the two primary synthetic methodologies—Classical Cyanoborane Hydrolysis and Amine Exchange —and provide the mechanistic causality behind their performance differences, supported by self-validating experimental protocols.

Mechanistic Causality: Why Reproducibility Fails in Classical Routes

The historical standard for synthesizing amine-carboxyboranes, pioneered by Spielvogel in 1978, involves reacting an amine with sodium cyanotrihydroborate ( NaBH3​CN ) to form an amine-cyanoborane intermediate, followed by harsh acidic hydrolysis to yield the carboxyborane[1].

The Causality of Yield Discrepancy: The reproducibility of this classical route plummets when applied to complex or sterically hindered amines. The rate-determining step in the acidic hydrolysis of the cyanoborane ( R3​N⋅BH2​CN ) involves the protonation of the nitrile group followed by nucleophilic attack by water. Kinetic studies demonstrate that the steric bulk of the non-leaving amine group exerts a dominant, restrictive effect on this hydrolysis rate[2]. For instance, while primary amine-cyanoboranes hydrolyze relatively smoothly, secondary and tertiary amines (e.g., diisopropylamine) sterically shield the boron-carbon bond. This shielding drastically increases the activation energy required for the transition state, leading to incomplete conversion, extended reaction times (often >48 hours), and competitive degradation of the borane complex[2].

To circumvent these steric limitations and avoid the generation of highly toxic hydrogen cyanide (HCN) gas, modern workflows increasingly rely on the Amine Exchange Reaction . In this pathway, Trimethylamine-carboxyborane ( Me3​N⋅BH2​COOH ) is synthesized in bulk. Because trimethylamine is a small, volatile, and relatively labile ligand, it can be efficiently displaced by more complex, target pharmacophores (such as hexamethylenetetramine or acetaminophen derivatives) under mild solvent conditions[3].

SynthPathways Start Amine + NaBH3CN Cyanoborane Amine-Cyanoborane (R3N-BH2CN) Start->Cyanoborane Yield: 70-85% AcidHydrolysis Acidic Hydrolysis (HCl, Reflux) Cyanoborane->AcidHydrolysis HCN byproduct Carboxyborane Amine-Carboxyborane (R3N-BH2COOH) AcidHydrolysis->Carboxyborane Yield: 40-60% Me3N_CB Me3N-BH2COOH (Pre-synthesized) AmineExchange Amine Exchange (Target Amine, Solvent) Me3N_CB->AmineExchange Mild conditions AmineExchange->Carboxyborane Yield: 80-95%

Figure 1: Comparison of classical cyanoborane hydrolysis vs. amine exchange synthetic routes.

Quantitative Method Comparison

When evaluating these pathways for drug development, we must look at empirical performance. Table 1 summarizes the quantitative differences between the two methods based on recent optimization studies for complex antifungal and antineoplastic derivatives[4].

Table 1: Performance Comparison of Synthetic Routes
ParameterClassical Cyanoborane HydrolysisAmine Exchange Route
Average Overall Yield 40% – 60%80% – 95%
Reaction Time 24 – 72 hours (steric-dependent)12 – 24 hours
Steric Tolerance Low (Fails with bulky tertiary amines)High (Driven by volatility of leaving Me3​N )
Primary Safety Hazard High (Evolution of HCN gas)Low (Standard organic solvent handling)
Purification Complexity High (Requires azeotropic distillation)Low (Simple recrystallization)
Scalability Poor (Exothermic, toxic off-gassing)Excellent (Amenable to flow chemistry)

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes the specific physicochemical rationale necessary for troubleshooting.

Protocol A: Classical Synthesis of Dimethylundecylamine Carboxyborane[5]

Note: This method is retained for primary/secondary amines where amine exchange is less thermodynamically favorable.

  • Cyanoborane Formation : Dissolve 10 mmol of dimethylundecylamine in 50 mL of dry tetrahydrofuran (THF). Add 12 mmol of NaBH3​CN .

    • Causality Check: THF is dried over lithium aluminum hydride to prevent premature hydride quenching.

  • Acidification : Slowly add 0.2 M HClO4​ dropwise at 0 °C until the pH stabilizes at 3.0.

    • Safety & Validation: Connect the reaction vessel to a downward displacement NaOH scrubber. The evolution of H2​ gas confirms the activation of the borohydride, while the scrubber safely neutralizes the evolving HCN gas[2].

  • Hydrolysis : Reflux the mixture at 50 °C for 48 hours.

    • Causality Check: The extended reflux is mandatory to overcome the high activation energy of the nitrile hydration step.

  • Extraction & Purification : Evaporate the THF, extract the aqueous layer with diethyl ether (3 × 20 mL), wash with brine, and dry over Na2​SO4​ . Recrystallize from ethanol to yield the target carboxyborane.

Protocol B: Synthesis of Hexamethylenetetramine Carboxyborane via Amine Exchange[4]

Note: This is the superior method for complex APIs, such as the synthesis of CORMs and co-crystals.

  • Pre-Esterification (Optional but Recommended) : If synthesizing an esterified prodrug, react Trimethylamine-carboxyborane ( Me3​N⋅BH2​COOH ) with the target alcohol (e.g., acetaminophen) in a 1:1 Chloroform/THF mixture at 40 °C for 5 days[3].

  • Amine Exchange : Dissolve 5 mmol of the Me3​N -carboxyborane complex in 30 mL of dry Chloroform. Add 5.5 mmol of Hexamethylenetetramine (HMTA).

  • Thermal Displacement : Stir the mixture at 45 °C for 24 hours.

    • Causality Check: The reaction is driven forward by Le Chatelier's principle. Trimethylamine (boiling point 2.9 °C) is highly volatile and is continuously expelled from the warm solvent, irreversibly shifting the equilibrium toward the HMTA-carboxyborane product.

  • Crystallization : Cool the mixture to room temperature and precipitate the product using cold hexanes. The resulting solid boasts >90% purity prior to final recrystallization.

Pharmacological Application: Carbon Monoxide Releasing Molecules (CORMs)

The structural integrity of amine-carboxyboranes synthesized via the exchange method ensures reliable pharmacokinetic behavior. In aqueous media at physiological pH, these molecules undergo a predictable decarbonylation process, releasing Carbon Monoxide (CO), H2​ , and the free active amine[3].

For example, Hexamethylenetetramine carboxyborane exhibits a highly reproducible half-life of 2.7 days, with a steady CO release rate constant of 3.0×10−6s−1 . This slow-release profile is highly beneficial for promoting cell growth and exerting anti-inflammatory effects without reaching toxic carboxyhemoglobin thresholds. Furthermore, this decarbonylation is actively accelerated in the presence of Reactive Oxygen Species (ROS), allowing the prodrug to selectively release its payload in inflamed or tumor microenvironments[3].

BioPathway Prodrug Amine-Carboxyborane (Prodrug) Aqueous Aqueous Media (Physiological pH) Prodrug->Aqueous Decarbonylation Decarbonylation (Rate: 3.0 x 10^-6 s^-1) Aqueous->Decarbonylation ROS Reactive Oxygen Species (ROS) ROS->Decarbonylation Accelerates CO Carbon Monoxide (CO) Release Decarbonylation->CO Amine Free Amine (Active Drug) Decarbonylation->Amine BioEffect Antineoplastic & Anti-inflammatory Effects CO->BioEffect Amine->BioEffect

Figure 2: Mechanism of ROS-accelerated CO and amine drug release from amine-carboxyboranes.

Conclusion

For drug development professionals seeking to synthesize monoaminocarboxydihydroboranes, relying on the classical cyanoborane hydrolysis route introduces unnecessary risks regarding yield reproducibility and laboratory safety. By transitioning to the Amine Exchange methodology, researchers can leverage the lability of trimethylamine to achieve >85% yields, bypass toxic HCN generation, and successfully conjugate complex, sterically hindered pharmacophores.

References

  • Synthesis of biologically active boron-containing compounds Source: RSC Advances (via PubMed Central) URL:[Link]

  • Kinetics and Mechanism of Hydrolysis of Some Amine-Cyanoboranes in Acid Perchlorate Media Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL:[Link]

  • Synthesis and structure of a 1:1 co-crystal of hexamethylenetetramine carboxyborane and acetaminophen Source: IUCrJ (via PubMed Central) URL:[Link]

  • Hexamethylenetetramine carboxyborane: synthesis, structural characterization and CO releasing properties Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Synthesis and Antifungal Activity of a Novel Series of Alkyldimethylamine Cyanoboranes and Their Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

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Comparative

A Researcher's Guide to Comparative Analysis of Cellular Boron Uptake: Monoaminocarboxydihydroborane vs. Established Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cellular boron uptake of a novel boron-containing agent, monoaminocarboxydihydrobo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cellular boron uptake of a novel boron-containing agent, monoaminocarboxydihydroborane (MACB), in tumor cells. As direct comparative data for MACB is not yet prevalent in published literature, this document serves as a methodological blueprint. We will outline the essential experimental protocols and data analysis strategies required to compare MACB's performance against a clinically established benchmark, L-4-boronophenylalanine (L-BPA).

The success of Boron Neutron Capture Therapy (BNCT), a promising targeted radiotherapy, is critically dependent on the selective accumulation of ¹⁰B within tumor cells.[1][2][3][4] An effective boron delivery agent must achieve a concentration of approximately 10⁹ boron atoms per cell to be therapeutically viable upon neutron irradiation.[5][6] Therefore, rigorous in vitro evaluation of cellular uptake is a crucial first step in the development of new boron carriers like MACB.

This guide will detail the established methodologies for such a comparison, with a focus on the gold-standard analytical technique: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Foundational Principles: Designing a Robust Comparative Study

A successful comparative analysis hinges on a meticulously designed experimental framework. The primary objective is to quantify the intracellular boron concentration over time and in response to varying concentrations of the delivery agent.

The Choice of a Comparator: L-Boronophenylalanine (L-BPA)

L-BPA is the logical choice for a benchmark comparator. It is one of the most widely used boron delivery agents in clinical BNCT.[7][8] Its cellular uptake is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant cells, providing a degree of tumor selectivity.[9][10][11] By comparing MACB to L-BPA, we can contextualize its performance against a clinically relevant standard.

Selection of Relevant Tumor Cell Lines

The choice of tumor cell lines is critical and should be guided by the intended therapeutic target of the novel boron agent. A panel of cell lines is recommended to assess the agent's efficacy across different cancer types. For a broad-based comparison, consider cell lines with varying levels of LAT1 expression to probe the uptake mechanism of MACB. Examples include:

  • Glioblastoma cell lines (e.g., U87, GL261): Glioblastoma is a primary target for BNCT, and the uptake of L-BPA in these cells is well-documented.[9][12]

  • Head and neck squamous carcinoma cell lines (e.g., UM-SCC-74A): These cancers are also a significant focus for BNCT research.[13]

  • Melanoma cell lines (e.g., B16F10): Historically, melanoma has been a key area of BNCT investigation.[10]

  • Gastric cancer cell lines (e.g., MKN45): To explore the potential of the new agent in other solid tumors.[7]

Experimental Design: Time-Course and Concentration-Dependence

To thoroughly characterize cellular uptake, experiments should be designed to assess both the rate and saturation of boron accumulation.

  • Time-Course Analysis: Cells are incubated with a fixed concentration of the boron agent (e.g., MACB or L-BPA) and harvested at multiple time points (e.g., 1, 2, 4, 8, and 24 hours). This reveals the kinetics of boron uptake and helps determine the optimal incubation time for achieving maximum intracellular concentration.[7][9]

  • Concentration-Dependence Analysis: Cells are incubated for a fixed duration (determined from the time-course study) with varying concentrations of the boron agent. This allows for the determination of the saturation kinetics of the uptake mechanism.

Core Methodology: Quantification of Intracellular Boron via ICP-MS

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred method for the accurate and sensitive quantification of boron in biological samples.[13][14][15][16] It offers low detection limits, enabling the measurement of boron concentrations at the cellular level.[17][18]

Experimental Workflow for Boron Quantification

The overall workflow for quantifying cellular boron uptake is depicted below:

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 ICP-MS Analysis A Seed tumor cells in culture plates B Incubate with MACB or L-BPA (Time-course & Concentration series) A->B C Harvest cells (Trypsinization) B->C D Wash cells to remove extracellular boron C->D E Cell counting (for normalization) D->E F Cell lysis and acid digestion D->F I Quantify boron concentration E->I Normalization H Analyze digested samples by ICP-MS F->H G Prepare calibration standards G->H H->I

Caption: Experimental workflow for quantifying cellular boron uptake via ICP-MS.

Detailed Step-by-Step Protocol

Materials:

  • Selected tumor cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Monoaminocarboxydihydroborane (MACB) and L-Boronophenylalanine (L-BPA)

  • Trace metal grade nitric acid (HNO₃) and hydrogen peroxide (H₂O₂)

  • Boron standard solution for ICP-MS

  • High-purity deionized water

  • Polypropylene tubes (to avoid boron leaching from borosilicate glass)[17][18]

Procedure:

  • Cell Seeding: Seed the chosen tumor cells into 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Incubation with Boron Agents:

    • Prepare stock solutions of MACB and L-BPA in the appropriate vehicle (e.g., culture medium).

    • For time-course experiments, add the boron agent at a fixed concentration to the cells and incubate for the desired time points.

    • For concentration-dependence experiments, add the boron agents at varying concentrations and incubate for a fixed time.

  • Cell Harvesting and Washing:

    • At each time point, remove the medium containing the boron agent.

    • Wash the cell monolayer three times with ice-cold PBS to remove any extracellular boron.

    • Harvest the cells by trypsinization.

  • Cell Counting:

    • Take an aliquot of the cell suspension and count the number of cells using a hemocytometer or an automated cell counter. This is crucial for normalizing the boron content per cell.

  • Sample Digestion:

    • Pellet the remaining cells by centrifugation.

    • Add a mixture of trace metal grade nitric acid and hydrogen peroxide to the cell pellet.

    • Digest the samples, for example, by heating on a hot plate or using a microwave digestion system, until the solution is clear.[14] This process mineralizes the organic matrix, bringing the boron into solution for analysis.[18]

  • ICP-MS Analysis:

    • Dilute the digested samples to a final volume with high-purity deionized water.

    • Prepare a series of boron calibration standards from the certified stock solution.

    • Analyze the samples and standards using an ICP-MS instrument. The instrument will measure the intensity of the boron isotopes (¹⁰B and ¹¹B).

  • Data Calculation:

    • Using the calibration curve, determine the concentration of boron in the digested samples.

    • Calculate the total mass of boron in each sample.

    • Normalize this mass to the number of cells in the sample to obtain the final result, typically expressed as micrograms of boron per 10⁶ cells or atoms of boron per cell.

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data should be summarized in tables and visualized in graphs.

Tabulated Comparative Data (Illustrative)

Table 1: Time-Dependent Boron Uptake in U87 Glioblastoma Cells Concentration of Boron Agent: 50 µg/mL

Incubation Time (hours)Boron Concentration (µg / 10⁶ cells) - L-BPABoron Concentration (µg / 10⁶ cells) - MACB
11.5 ± 0.22.0 ± 0.3
23.2 ± 0.44.5 ± 0.5
45.8 ± 0.68.1 ± 0.7
87.1 ± 0.89.5 ± 0.9
247.5 ± 0.99.8 ± 1.1

Table 2: Concentration-Dependent Boron Uptake in U87 Glioblastoma Cells Incubation Time: 8 hours

Boron Agent Concentration (µg/mL)Boron Concentration (µg / 10⁶ cells) - L-BPABoron Concentration (µg / 10⁶ cells) - MACB
101.8 ± 0.22.5 ± 0.3
254.0 ± 0.55.8 ± 0.6
507.1 ± 0.89.5 ± 0.9
1008.5 ± 1.011.2 ± 1.2

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Visualizing Cellular Uptake Mechanisms

While the specific uptake mechanism for MACB may not be fully elucidated, a general diagram can illustrate the potential pathways for boron-containing small molecules.

G cluster_cell Tumor Cell nucleus Nucleus extracellular Extracellular Space bpa L-BPA macb MACB lat1 LAT1 Transporter bpa->lat1 Uptake unknown_transporter Unknown Transporter / Passive Diffusion macb->unknown_transporter Hypothesized Uptake lat1->nucleus Intracellular Accumulation unknown_transporter->nucleus Intracellular Accumulation

Caption: Potential cellular uptake pathways for boron delivery agents.

Concluding Remarks

This guide provides a robust, scientifically grounded framework for the comparative evaluation of monoaminocarboxydihydroborane's cellular uptake against the established agent L-BPA. By adhering to these detailed protocols, researchers can generate high-quality, reproducible data that will be crucial in determining the potential of MACB as a next-generation boron delivery agent for BNCT. The emphasis on accurate quantification using ICP-MS, coupled with a well-designed experimental strategy, ensures the integrity and reliability of the findings. This foundational in vitro analysis is an indispensable step on the path to preclinical and, ultimately, clinical application.

References

  • Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy.
  • Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches.
  • The mechanism of selective killing of tumor cells with boron neutron capture therapy.Not specified.
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  • Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer.Frontiers in Pharmacology.
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  • Selective uptake of p-boronophenylalanine by osteosarcoma cells for boron neutron capture therapy.PubMed.
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  • Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy.
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  • Synthesis of 3-Amino-1-carboxy-o-carborane and an Improved, General Method for the ...PMC.
  • Accurate Determination of Boron Content in Halite by ICP-OES and ICP-MS.PMC.
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  • Synthesis of Aminodiborane through the Reaction of Ammonia Borane with Acids.PubMed.
  • Enhancing Cancer Therapy: Boron-Rich Polyboronate Ester Micelles for Synergistic Boron Neutron Capture Therapy and PD-1/PD-L1 Checkpoint Blockade.PMC.
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